ATI-2341
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLOFEANRZSEGQ-QNHYGVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H178N26O25S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ATI-2341: A Technical Guide to a Biased Agamist of the CXCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a G protein-coupled receptor (GPCR), CXCR4 is a critical mediator of cell migration and plays a significant role in various physiological and pathological processes, including immune responses, cancer metastasis, and HIV-1 entry.[3] this compound exhibits biased agonism, preferentially activating Gαi-dependent signaling pathways while having minimal to no effect on Gα13 and β-arrestin recruitment.[4][5] This unique signaling profile distinguishes this compound from the endogenous ligand, CXCL12 (also known as SDF-1α), and presents a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects.[4][5] This technical guide provides a comprehensive overview of this compound, including its signaling properties, quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.
Core Concepts: GPCRs and Biased Agonism
G protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern therapeutic drugs. Upon activation by an agonist, GPCRs undergo a conformational change that allows them to couple to and activate intracellular G proteins, initiating a cascade of downstream signaling events. Traditionally, it was believed that all agonists binding to the same receptor would trigger the same intracellular response. However, the concept of biased agonism , or functional selectivity, has emerged, revealing that ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific signaling pathways over others. In the case of CXCR4, this manifests as a differential engagement of G protein subtypes (e.g., Gαi vs. Gα13) and the β-arrestin pathway.
Signaling Profile of this compound
This compound acts as a biased agonist at the CXCR4 receptor, demonstrating a strong preference for the Gαi signaling pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the mobilization of intracellular calcium.[1][2] In stark contrast to the natural ligand CXCL12, this compound is a weak partial agonist for β-arrestin recruitment.[4] This biased signaling profile is attributed to this compound's inability to promote the G protein-coupled receptor kinase (GRK)-mediated phosphorylation of CXCR4, a critical step for β-arrestin binding and subsequent receptor internalization and signaling.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity at the CXCR4 receptor, providing a comparative overview of its potency and efficacy in various functional assays.
| Functional Assay | Parameter | This compound | Reference Ligand (CXCL12) | Cell Line | Reference |
| Calcium Mobilization | EC50 | 194 ± 16 nM | More potent | CCRF-CEM | [2] |
| Calcium Mobilization | EC50 | 140 ± 36 nM | Not specified | Wild-type CXCR4 transfected cells | [2] |
| Chemotaxis | EC50 | Similar to calcium mobilization | More potent | CCRF-CEM | [2] |
| Gαi Engagement | Potency (EC50) | Not explicitly stated, but potent | Potent | HEK293T | [4] |
| Gα13 Engagement | Activity | No significant engagement | Promotes engagement | HEK293T | [4] |
| β-arrestin2 Recruitment | Activity | Weak partial agonist | Strong agonist | HEK293T | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biased agonism of this compound at the CXCR4 receptor.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Engagement
This assay is used to monitor the interaction between CXCR4 and specific G protein subtypes (Gαi, Gα13) in live cells.
-
Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the donor and acceptor are in close proximity (<10 nm), as they would be during receptor-G protein interaction, energy transfer occurs, resulting in a quantifiable BRET signal.
-
Materials:
-
HEK293T cells
-
Expression plasmids: Gαi1-Rluc, CXCR4-YFP, Gα13-RlucII, CXCR4-GFP2
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white microplates
-
BRET plate reader
-
-
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the appropriate donor and acceptor plasmids (e.g., Gαi1-Rluc and CXCR4-YFP).
-
After 24-48 hours, harvest the cells and resuspend them in a suitable buffer (e.g., HBSS).
-
Distribute the cell suspension into a 96-well white microplate.
-
Add this compound or the reference ligand (CXCL12) at various concentrations to the wells.
-
Incubate for a specified time (e.g., 5 minutes).
-
Add the BRET substrate (Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., 480 nm for the donor and 530 nm for the acceptor) using a BRET-compatible plate reader.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment
This assay quantifies the recruitment of β-arrestin to the activated CXCR4 receptor.
-
Principle: Similar to the G protein engagement assay, this BRET assay measures the proximity between a donor-tagged receptor (CXCR4-RlucII) and an acceptor-tagged β-arrestin (GFP2–β-arrestin2).
-
Materials:
-
HEK293T cells
-
Expression plasmids: CXCR4-RlucII, GFP2–β-arrestin2
-
Transfection reagent
-
Cell culture medium
-
BRET substrate (e.g., Coelenterazine 400a)
-
96-well white microplates
-
BRET plate reader
-
-
Procedure:
-
Follow steps 1-4 from the G protein engagement BRET protocol, using the CXCR4-RlucII and GFP2–β-arrestin2 plasmids for transfection.
-
Add this compound or CXCL12 at various concentrations.
-
Incubate for a specified time (e.g., 10 minutes).
-
Add the BRET substrate (Coelenterazine 400a).
-
Measure the luminescence at the appropriate wavelengths.
-
Calculate the BRET ratio and generate dose-response curves.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation via the Gαi/q pathway.
-
Principle: Activation of the Gαi pathway can lead to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes or photoproteins like obelin.
-
Materials:
-
HEK293T cells stably expressing obelin and CXCR4.
-
Cell culture medium.
-
Pertussis toxin (PTX) as a Gαi inhibitor (optional).
-
Calcium indicator dye (e.g., Fluo-4 AM) or coelenterazine for obelin-expressing cells.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader or luminometer with an injector.
-
-
Procedure:
-
Seed the obelin and CXCR4 co-expressing HEK293T cells in a 96-well plate.
-
(Optional) Pre-incubate a subset of cells with PTX overnight to confirm Gαi dependence.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.
-
Place the plate in the plate reader.
-
Inject this compound or CXCL12 at various concentrations into the wells.
-
Immediately measure the luminescence (for obelin) or fluorescence signal over time.
-
Determine the peak response for each concentration and plot the dose-response curve to calculate the EC50.
-
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed cell migration of CXCR4-expressing cells.
-
Principle: Chemotaxis is the directional movement of cells in response to a chemical gradient. This assay is typically performed using a Boyden chamber or a similar multi-well migration plate with a porous membrane separating an upper and lower chamber.
-
Materials:
-
CCRF-CEM cells (a human T-lymphoblastic leukemia cell line endogenously expressing CXCR4).
-
RPMI 1640 medium with appropriate supplements.
-
Chemotaxis chamber (e.g., Transwell plates with 5 µm pore size).
-
This compound and CXCL12.
-
Cell viability/quantification reagent (e.g., Calcein AM or Cyquant dye).
-
Fluorescence plate reader.
-
-
Procedure:
-
Culture CCRF-CEM cells to a healthy, log-phase growth.
-
Resuspend the cells in serum-free or low-serum medium.
-
Add different concentrations of this compound or CXCL12 to the lower chamber of the chemotaxis plate.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the plate for a few hours (e.g., 3-4 hours) at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber by lysing the cells and using a fluorescent dye or by staining and counting the cells on the lower side of the membrane.
-
Plot the number of migrated cells against the ligand concentration to observe the characteristic bell-shaped chemotactic curve.
-
Visualizations
The following diagrams illustrate the key concepts of this compound's biased agonism and the experimental workflows used for its characterization.
Caption: Signaling pathways activated by this compound and CXCL12 at the CXCR4 receptor.
Caption: Conceptual diagram of biased agonism exhibited by this compound at the CXCR4 receptor.
Caption: A generalized experimental workflow for characterizing the biased agonism of a GPCR ligand.
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology. Its well-defined biased agonism at the CXCR4 receptor, favoring Gαi signaling over Gα13 and β-arrestin pathways, underscores the potential for developing functionally selective therapeutics. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and harness the unique properties of this compound and other biased agonists. The continued exploration of such compounds holds the promise of creating more targeted and effective treatments for a wide range of diseases.
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sartorius.com [sartorius.com]
- 4. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ATI-2341: A Biased Agonist Pepducin Targeting CXCR4
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ATI-2341 is a pioneering example of a pepducin, a novel class of cell-penetrating, lipidated peptides designed to allosterically modulate G protein-coupled receptors (GPCRs) from the intracellular side.[1][2][3] This synthetic molecule, derived from the first intracellular loop of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a potent and functionally selective allosteric agonist.[4][5] Unlike the endogenous ligand, CXCL12, this compound exhibits biased agonism, preferentially activating the Gαi signaling pathway while avoiding the recruitment of β-arrestin and the activation of Gα13.[6][7] This unique signaling profile translates into distinct physiological effects, most notably the mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow, highlighting its therapeutic potential.[4][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Core Technology: Pepducins
Pepducins are synthetic lipopeptides comprised of a short peptide sequence derived from one of the intracellular loops of a target GPCR, tethered to a lipid moiety.[1][2] This lipid tail, often a palmitoyl group, facilitates the pepducin's insertion into the cell membrane and subsequent translocation to the inner leaflet, where it can interact with the intracellular domains of its cognate receptor.[3][9] This intracellular engagement allows for allosteric modulation of receptor conformation and downstream signaling.[1]
Discovery of this compound
This compound was identified through the screening of a focused library of pepducins designed based on the sequences of the four intracellular loops of the human CXCR4 receptor.[10] The library was screened for agonist activity in CCRF-CEM cells, a human T-lymphoblastic leukemia cell line that endogenously expresses CXCR4.[4][10] this compound, with a peptide sequence derived from the first intracellular loop of CXCR4, emerged as a potent agonist.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CCRF-CEM | EC50 | 194 ± 16 nM | [4][11] |
| Intrinsic Activity | 81 ± 4% | [4][11] | ||
| Calcium Mobilization | HEK-293 (CXCR4 transfected) | EC50 | 140 ± 36 nM | [4][10] |
| Gαi1 Activation (BRET) | HEK-293T | t1/2 | 1.40 ± 0.23 min | [6] |
Table 2: In Vivo Efficacy of this compound
| Species | Administration | Effect | Dose | Reference |
| Mouse (BALB/c) | Intraperitoneal (i.p.) | Maximal PMN Recruitment | 405 nmol/kg | [8][10] |
| Mouse (BALB/c) | Intravenous (i.v.) | Maximal PMN Mobilization | 0.66 µmol/kg | [10] |
| Cynomolgus Monkey | Intravenous (i.v.) | Maximal PMN Mobilization | 0.2 µmol/kg | [10] |
| Cynomolgus Monkey | Intravenous (i.v.) | Significant CFU-GM Release | 0.2 µmol/kg | [8] |
Mechanism of Action: Biased Agonism
This compound functions as a biased agonist of CXCR4, demonstrating functional selectivity for the Gαi pathway.[6][7][11] This is in contrast to the natural ligand, CXCL12 (also known as SDF-1α), which activates a broader range of signaling pathways, including Gαi, Gα13, and β-arrestin recruitment.[6][7]
The key features of this compound's mechanism of action are:
-
Preferential Gαi Activation: this compound promotes the engagement and activation of Gαi proteins (Gαi1, Gαi2, and Gαi3).[6][7] This leads to downstream effects such as the inhibition of cAMP production and mobilization of intracellular calcium.[4][11] The activation of the Gαi pathway is confirmed by the sensitivity of its effects to pertussis toxin (PTX), a known inhibitor of Gαi.[6]
-
Lack of Gα13 and β-arrestin Recruitment: Unlike CXCL12, this compound does not promote the engagement of Gα13 or the recruitment of β-arrestin to the CXCR4 receptor.[6][7] This lack of β-arrestin recruitment is attributed to the pepducin's reduced ability to promote GPCR kinase (GRK)-mediated phosphorylation of the receptor.[6]
-
Allosteric Modulation: As a pepducin, this compound acts as an allosteric modulator, binding to a site on the intracellular face of the CXCR4 receptor, distinct from the orthosteric binding site of CXCL12.[6][11]
The signaling pathways are visualized in the diagrams below.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assays for G Protein and β-arrestin Recruitment
BRET assays were a cornerstone in elucidating the biased agonism of this compound.[6]
-
Cell Culture and Transfection: HEK293T cells are cultured in standard conditions. For Gαi engagement, cells are co-transfected with plasmids encoding for Gαi1-RlucII and GFP10-Gγ2, along with untagged CXCR4 and Gβ1. For β-arrestin recruitment, cells are co-transfected with CXCR4-RlucII and GFP2–β-arrestin2.
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Stimulation: Cells are stimulated with various concentrations of this compound, the natural ligand SDF-1α (CXCL12), or a vehicle control for a specified time (e.g., 5-10 minutes).
-
Substrate Addition and Measurement: The BRET substrate (e.g., coelenterazine-h or coelenterazine 400a) is added. The BRET signal, the ratio of the light emitted by the acceptor fluorophore to the light emitted by the donor luciferase, is measured using a microplate reader equipped with the appropriate filters.
-
Data Analysis: The change in the BRET ratio upon ligand stimulation is calculated, indicating the degree of protein-protein interaction. Dose-response curves are generated to determine potency (EC50) and efficacy.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce a Gαi-mediated signaling event.[4]
-
Cell Loading: CCRF-CEM cells or CXCR4-transfected HEK-293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The loaded cells are stimulated with varying concentrations of this compound.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to calculate EC50 values.
Chemotaxis Assay
This assay assesses the ability of this compound to act as a chemoattractant for CXCR4-expressing cells.[4]
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with a porous membrane separating an upper and a lower chamber.
-
Cell Seeding: CXCR4-expressing cells (e.g., CCRF-CEM or human PMNs) are placed in the upper chamber.
-
Chemoattractant Addition: Varying concentrations of this compound or CXCL12 are added to the lower chamber.
-
Incubation: The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by using a fluorescent dye like Cyquant and measuring the relative fluorescence.
-
Data Analysis: The results are typically plotted as the number of migrated cells versus the chemoattractant concentration, often revealing a characteristic bell-shaped curve.
In Vivo Mobilization of Hematopoietic Cells
These experiments in animal models demonstrate the physiological effects of this compound.[4][8]
-
Animal Models: BALB/c mice or cynomolgus monkeys are used.
-
Compound Administration: this compound is administered systemically, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses. A vehicle control and a positive control (e.g., AMD-3100) are also included.
-
Blood Sampling: Peripheral blood samples are collected at different time points after administration.
-
Cell Counting: The numbers of circulating polymorphonuclear neutrophils (PMNs), lymphocytes, and other hematopoietic cells are determined using a hematology analyzer or through flow cytometry.
-
Colony-Forming Unit (CFU) Assay: To quantify hematopoietic stem and progenitor cells (HSPCs), isolated peripheral blood mononuclear cells are cultured in a semi-solid medium containing cytokines that promote the growth of granulocyte-macrophage colonies (CFU-GM). The number of colonies is counted after a period of incubation.
-
Data Analysis: The fold increase in circulating cells or CFU-GM compared to the vehicle-treated group is calculated to determine the mobilizing efficacy of this compound.
Therapeutic Potential and Future Directions
The unique biased agonism of this compound presents a promising therapeutic profile. By selectively activating Gαi-mediated pathways, it can induce the mobilization of HSPCs, a crucial step in autologous bone marrow transplantation, potentially with a different safety and efficacy profile compared to existing agents that broadly antagonize or agonize CXCR4.[4][5] The selective mobilization of PMNs and HSPCs without a significant effect on lymphocytes suggests a more targeted therapeutic action.[4][12]
While preclinical data are robust, the progression of this compound into clinical trials has not been publicly detailed in the reviewed literature. Further studies would be needed to assess its safety, pharmacokinetics, and efficacy in humans. The development of this compound, however, serves as a powerful proof-of-concept for the pepducin technology and the therapeutic potential of biased agonists in fine-tuning GPCR signaling for desired clinical outcomes.[6][7]
References
- 1. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pepducin - Wikipedia [en.wikipedia.org]
- 3. Pepducins and Other Lipidated Peptides as Mechanistic Probes and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Understanding the allosteric modulation of CXCR4 by ATI-2341
An In-depth Technical Guide to the Allosteric Modulation of CXCR4 by ATI-2341
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis. Its dysregulation is implicated in various pathologies such as cancer metastasis and inflammatory diseases. This compound is a novel pepducin, a lipopeptide derived from the first intracellular loop of CXCR4, that acts as a potent and selective allosteric agonist. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its biased signaling properties, the quantitative aspects of its interaction with CXCR4, and detailed protocols for the key experiments used in its characterization.
Introduction to this compound
This compound is a synthetic lipopeptide designed to allosterically modulate CXCR4 activity. As a pepducin, it is composed of a peptide sequence derived from an intracellular loop of its target receptor, tethered to a lipid moiety that facilitates its interaction with the plasma membrane. This unique mode of action allows it to directly influence receptor conformation and downstream signaling from the intracellular side. A key feature of this compound is its nature as a biased agonist. Unlike the endogenous ligand, CXCL12 (also known as SDF-1α), which activates a broad range of signaling pathways, this compound demonstrates functional selectivity by preferentially activating the Gαi pathway while failing to engage Gα13 or recruit β-arrestins.[1][2] This biased signaling profile suggests a potential for therapeutic applications with an improved side-effect profile compared to non-biased CXCR4 agonists.
Quantitative Pharmacology of this compound
The pharmacological effects of this compound have been quantified through a series of in vitro and in vivo assays. The data highlights its potency and efficacy as a CXCR4 agonist, with a clear bias towards Gαi-mediated signaling pathways.
| Assay Type | Cell Line / Model | Parameter | Value | Reference(s) |
| G Protein Activation | HEK293T | EC₅₀ (Gαi1 activation) | 208 ± 69 nM | [1] |
| HEK293T | Gα13 Activation | No significant activation | [1] | |
| HEK293T | β-arrestin Recruitment | No significant recruitment | [1][3] | |
| Second Messenger | HEK-293 (CXCR4-transfected) | EC₅₀ (Ca²⁺ Mobilization) | 140 ± 36 nM | [4][5] |
| CCRF-CEM | EC₅₀ (Ca²⁺ Mobilization) | 194 ± 16 nM | [4][6] | |
| CXCR4-HEK cells | cAMP Inhibition | Dose-dependent | [4] | |
| Functional Response | CCRF-CEM | EC₅₀ (Chemotaxis) | 194 ± 16 nM | [4][6] |
| CCRF-CEM | Intrinsic Activity | 81 ± 4% | [4][6] | |
| In Vivo Mobilization | BALB/c Mice (i.v.) | PMN Mobilization | Max effect at 0.66 µmol/kg | [4] |
| BALB/c Mice (i.p.) | PMN Recruitment | Max effect at 405 nmol/kg | [4][5] | |
| Cynomolgus Monkeys (i.v.) | CFU-GM Release | Significant at 0.2 µmol/kg | [4][5] |
Signaling Pathways & Mechanism of Action
This compound functions as a biased allosteric agonist of CXCR4. Upon interaction with the receptor, it stabilizes a conformation that selectively activates heterotrimeric G proteins of the Gαi subfamily. This leads to downstream signaling events characteristic of Gαi activation, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and activation of phospholipase C (PLC), which results in calcium mobilization from intracellular stores.[4][5] This Gαi-dependent signaling cascade culminates in cellular responses such as chemotaxis and ERK1/2 phosphorylation.[4][7]
Crucially, this compound does not promote the engagement of Gα13 or the recruitment of β-arrestins.[1][2] The lack of β-arrestin recruitment is attributed to the pepducin's inability to induce the necessary G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the CXCR4 C-terminal tail, a prerequisite for β-arrestin binding and subsequent receptor internalization and signaling.[1] This biased signaling profile is the molecular basis for its unique pharmacological effects, such as the mobilization of hematopoietic stem cells and neutrophils without affecting lymphocyte populations.[1][4]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the allosteric modulation of CXCR4 by this compound. These protocols are representative of standard industry and academic practices.
G Protein Subunit Engagement - BRET Assay
This assay measures the interaction between CXCR4 and specific G protein subunits (Gαi, Gα13) or β-arrestin upon ligand stimulation, using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected using a transfection reagent (e.g., PEI) with plasmids encoding for CXCR4 fused to a BRET donor (e.g., Renilla Luciferase, RlucII) and a G protein subunit (e.g., Gαi1) or β-arrestin fused to a BRET acceptor (e.g., YFP or Venus).
-
Assay Preparation: 24-48 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., HBSS). Cells are then seeded into white, opaque 96-well microplates.
-
BRET Measurement: The BRET substrate (e.g., Coelenterazine h, final concentration 5 µM) is added to each well. Immediately after substrate addition, a baseline BRET reading is taken using a plate reader equipped with filters for the donor and acceptor wavelengths (e.g., 485 nm for RlucII and 530 nm for YFP).
-
Ligand Stimulation: Cells are stimulated with varying concentrations of this compound or the control ligand CXCL12.
-
Data Acquisition and Analysis: BRET measurements are taken kinetically for 5-15 minutes post-stimulation. The BRET ratio is calculated as the ratio of light emitted by the acceptor divided by the light emitted by the donor. The net BRET is determined by subtracting the baseline ratio from the ligand-stimulated ratio. Data is then plotted against ligand concentration to generate dose-response curves and calculate EC₅₀ values.
Calcium Mobilization - FLIPR Assay
This high-throughput assay measures intracellular calcium mobilization following receptor activation using a fluorescent calcium indicator dye.
Methodology:
-
Cell Plating: HEK-293 cells stably expressing CXCR4 or CCRF-CEM cells are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium Assay Kit) containing a fluorescent indicator like Fluo-4 AM and a quencher (probenecid) for 1 hour at 37°C. This is a no-wash assay.
-
Assay Execution: The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken for 10-20 seconds.
-
Compound Addition: The instrument's integrated pipettor adds a solution of this compound or control ligand at various concentrations to the wells.
-
Data Acquisition and Analysis: Fluorescence intensity is monitored kinetically for 2-3 minutes immediately following compound addition. The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured. The maximal peak response is plotted against compound concentration to determine EC₅₀ values. Pertussis toxin (PTX), a Gαi inhibitor, can be used as a pre-treatment to confirm the G protein dependency of the signal.[7]
Cell Migration - Transwell Chemotaxis Assay
This assay quantifies the ability of this compound to induce directed cell migration, a key functional outcome of CXCR4 activation.
Methodology:
-
Cell Preparation: CCRF-CEM T-lymphoblastic cells, which endogenously express CXCR4, are cultured and then starved in serum-free RPMI medium for 2-4 hours prior to the assay.
-
Assay Setup: A Transwell plate with porous polycarbonate membrane inserts (e.g., 8 µm pore size) is used. The lower chamber is filled with serum-free medium containing various concentrations of this compound.
-
Cell Seeding: The starved CCRF-CEM cells are resuspended in serum-free medium and added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 4-24 hours at 37°C in a CO₂ incubator, allowing cells to migrate through the pores along the chemoattractant gradient.
-
Quantification: After incubation, the insert is removed. Non-migrated cells on the upper surface of the membrane are gently wiped away with a cotton swab. The cells that have migrated to the lower surface are fixed with methanol and stained with a solution such as 0.5% Crystal Violet.
-
Data Analysis: The stained membrane is washed, dried, and the number of migrated cells is counted in several representative fields under a microscope. The results are often plotted as the number of migrated cells versus ligand concentration, typically yielding a bell-shaped curve characteristic of chemotactic agents.[4]
Conclusion
This compound represents a significant advancement in the modulation of CXCR4. Its characterization as a potent, allosteric, Gαi-biased agonist provides a powerful tool for dissecting the complex signaling network of this important chemokine receptor. The functional selectivity of this compound, which avoids the Gα13 and β-arrestin pathways typically engaged by the endogenous ligand CXCL12, offers a distinct pharmacological profile that may translate into therapeutic advantages. The detailed data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of GPCR biology and drug development, facilitating further investigation into the therapeutic potential of biased allosteric modulators like this compound.
References
- 1. Monitoring Chemokine Receptor Trafficking by Confocal Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
ATI-2341: A Novel Pepducin for Hematopoietic Stem Cell Mobilization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The mobilization of hematopoietic stem cells (HSCs) from the bone marrow to the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. This guide provides a comprehensive technical overview of ATI-2341, a novel pepducin targeting the CXCR4 receptor, and its effects on hematopoietic stem cell mobilization. It is intended for researchers, scientists, and drug development professionals actively working in the fields of hematology, oncology, and regenerative medicine.
Introduction to this compound
This compound is a synthetic lipopeptide, specifically a pepducin, derived from the first intracellular loop of the C-X-C chemokine receptor type 4 (CXCR4).[1] It acts as a potent and functionally selective allosteric agonist of CXCR4.[2][3] The CXCL12/CXCR4 signaling axis is pivotal for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1] Disruption of this axis is a key mechanism for mobilizing HSPCs into the peripheral circulation.[1] While initially identified as a CXCR4 agonist in vitro, systemic administration of this compound in vivo results in functional antagonism, leading to the robust mobilization of polymorphonuclear neutrophils (PMNs) and HSPCs.[1][4] This unique property makes this compound a promising candidate for therapeutic applications in stem cell transplantation.
Mechanism of Action: Biased Agonism and Functional Antagonism
This compound exhibits a nuanced mechanism of action centered on biased agonism at the CXCR4 receptor. Unlike the endogenous ligand CXCL12, which activates multiple signaling pathways, this compound preferentially activates the Gαi signaling cascade while having minimal effect on Gα13 and β-arrestin recruitment.[2][3][5]
This biased agonism leads to several key cellular events:
-
Gαi-dependent Signaling: Activation of the Gαi pathway by this compound inhibits cyclic AMP (cAMP) production and induces intracellular calcium mobilization.[2][3]
-
Receptor Internalization: Similar to CXCL12, this compound stimulation leads to the internalization of the CXCR4 receptor.[1][6]
The combination of receptor internalization and sustained Gαi signaling in the presence of the systemic this compound concentration is believed to disrupt the normal CXCL12 gradient between the bone marrow and peripheral blood. This disruption effectively antagonizes the retention signals, leading to the egress of HSPCs from the bone marrow. This phenomenon is termed "functional antagonism."
Signaling Pathway Diagram
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Probing the G Protein Bias of ATI-2341: A Technical Guide to its Lack of β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341, a pepducin targeting the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a significant tool in pharmacology due to its functionally selective or biased agonism.[1][2][3] Unlike the endogenous ligand, stromal cell-derived factor-1α (SDF-1α), this compound preferentially activates Gαi-dependent signaling pathways without significantly engaging Gα13 or promoting β-arrestin recruitment.[1][2] This unique signaling profile, which spares β-arrestin-mediated pathways, offers a promising avenue for developing therapeutics with improved efficacy and reduced side effects. This in-depth technical guide provides a comprehensive overview of the experimental investigation into the lack of β-arrestin recruitment by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction: The Concept of Biased Agonism at CXCR4
G protein-coupled receptors (GPCRs), such as CXCR4, are versatile signaling molecules that can activate distinct intracellular pathways, primarily mediated by G proteins and β-arrestins. While G protein activation triggers a cascade of second messenger systems, β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling events.
Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another. This compound is a prime example of a biased agonist at the CXCR4 receptor.[1][2][3] It acts as an allosteric agonist, favoring the activation of the inhibitory G protein (Gαi) pathway, which is responsible for downstream effects like calcium mobilization and inhibition of cAMP production.[1][3][4] However, in stark contrast to the natural ligand SDF-1α, this compound demonstrates a profound inability to promote the recruitment of β-arrestin.[1][2] This lack of β-arrestin engagement is attributed to the reduced ability of this compound to induce the necessary GPCR kinase (GRK)-mediated phosphorylation of the receptor, a prerequisite for β-arrestin binding.[1]
This biased signaling profile of this compound has significant physiological implications. For instance, while it effectively mobilizes polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs), it does not cause the mobilization of lymphocytes, an effect observed with the unbiased agonist SDF-1α.[1][4] This distinction highlights the potential of biased agonists like this compound to elicit more specific and targeted therapeutic effects.
Data Presentation: Quantitative Analysis of this compound's Functional Selectivity
The functional selectivity of this compound has been quantified through various in vitro assays, comparing its activity with the endogenous ligand SDF-1α and the antagonist AMD-3100. The following tables summarize the key quantitative data from these studies.
| Ligand | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | Gαi Activation (BRET) | EC50 | 208 ± 69 nM | HEK293 | [1] |
| SDF-1α | Gαi Activation (BRET) | EC50 | 0.25 ± 0.06 nM | HEK293 | [1] |
| This compound | β-arrestin2 Recruitment (BRET) | EC50 | 273.5 ± 78.6 nM | HEK293 | [3] |
| SDF-1α | β-arrestin2 Recruitment (BRET) | EC50 | 1.8 ± 0.3 nM | HEK293 | [3] |
| This compound | Chemotaxis (CCRF-CEM cells) | EC50 | 194 ± 16 nM | CCRF-CEM | [3] |
Table 1: Potency of this compound and SDF-1α in G protein activation and β-arrestin recruitment.
| Ligand | Pathway | Efficacy | Observation | Reference |
| This compound | Gαi Activation | Partial Agonist | Lower maximal BRET decrease compared to SDF-1α | [1] |
| This compound | β-arrestin2 Recruitment | Weak Partial Agonist | Very weak BRET increase, detectable only after ~7.5 min | [3] |
| SDF-1α | Gαi Activation | Full Agonist | Robust BRET decrease | [1] |
| SDF-1α | β-arrestin2 Recruitment | Full Agonist | Large and saturable BRET increase | [3] |
| This compound | Gα13 Activation | No effect | - | [1][2] |
| This compound | Receptor Endocytosis | No significant endocytosis | Consistent with weak β-arrestin recruitment | [3] |
| SDF-1α | Receptor Endocytosis | ~50% endocytosis | - | [3] |
Table 2: Efficacy and functional observations for this compound and SDF-1α.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the signaling properties of this compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin2 Recruitment
This assay is a widely used method to monitor the interaction between a GPCR and β-arrestin in living cells.
Principle: The assay relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). The CXCR4 receptor is fused to Rluc (CXCR4-Rluc), and β-arrestin2 is fused to YFP (β-arrestin2-YFP). Upon ligand-induced recruitment of β-arrestin2 to the receptor, the donor and acceptor molecules are brought into close proximity (<10 nm), allowing for energy transfer. The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
Materials:
-
HEK293 cells
-
Expression plasmids: CXCR4-RlucII and GFP2–β-arrestin2
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white opaque microplates
-
Coelenterazine h (BRET substrate)
-
Plate reader capable of measuring dual-emission luminescence
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 10 cm dish and grow to 80-90% confluency.
-
Co-transfect the cells with a constant amount of CXCR4-RlucII plasmid and increasing amounts of GFP2–β-arrestin2 plasmid to determine the optimal donor-to-acceptor ratio.
-
Incubate the transfected cells for 24-48 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Dispense the cell suspension into a 96-well white opaque microplate.
-
-
Ligand Stimulation:
-
Add varying concentrations of the test compounds (this compound, SDF-1α) or vehicle to the wells.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
BRET Measurement:
-
Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: the donor emission (e.g., ~480 nm) and the acceptor emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission).
-
The net BRET is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells.
-
Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Tango Assay for β-Arrestin Recruitment
The Tango assay is a reporter gene-based method for detecting GPCR-β-arrestin interactions.
Principle: The GPCR of interest (CXCR4) is fused to a transcription factor (e.g., GAL4-VP16) followed by a protease cleavage site. β-arrestin is fused to a protease (e.g., TEV protease). Upon ligand binding and β-arrestin recruitment, the protease is brought to the receptor and cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase or luciferase).
Materials:
-
HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion)
-
Expression plasmid for CXCR4-Tango construct
-
Cell culture medium
-
Transfection reagent
-
96-well or 384-well white opaque microplates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Transfect HTLA cells with the CXCR4-Tango plasmid.
-
Select for stably expressing cells or perform transient transfections.
-
-
Assay Preparation:
-
Seed the transfected cells into a 96-well or 384-well plate and grow overnight.
-
-
Ligand Stimulation:
-
Add varying concentrations of test compounds to the cells.
-
Incubate for a period sufficient for transcription and translation of the reporter gene (typically 6-18 hours).
-
-
Reporter Gene Measurement:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the ligand concentration and fit the data to a dose-response curve to determine EC50 and Emax.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the CXCR4 receptor.
Principle: A radiolabeled ligand (e.g., 125I-SDF-1α) is incubated with a preparation of cells or membranes expressing the CXCR4 receptor. The amount of radioligand that binds specifically to the receptor is measured in the presence and absence of a high concentration of an unlabeled competing ligand.
Materials:
-
Cells or cell membranes expressing CXCR4
-
Radiolabeled ligand (e.g., 125I-SDF-1α)
-
Unlabeled competing ligands (this compound, SDF-1α, AMD-3100)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
For competition binding assays, add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM AMD-3100) to a set of wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizing the Signaling Disparity
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and experimental workflows discussed in this guide.
Caption: CXCR4 signaling pathways activated by SDF-1α and this compound.
Caption: Experimental workflow for the BRET-based β-arrestin recruitment assay.
Caption: Biased agonism of this compound at the CXCR4 receptor.
Conclusion
The investigation into the signaling properties of this compound has provided a clear example of biased agonism at a therapeutically relevant GPCR. Its ability to potently activate Gαi-dependent pathways while avoiding β-arrestin recruitment underscores the potential for designing drugs with more refined and targeted mechanisms of action. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore the nuances of GPCR signaling and to leverage the concept of biased agonism in the development of next-generation therapeutics. The continued study of compounds like this compound will undoubtedly deepen our understanding of GPCR biology and pave the way for innovative treatments for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Impact of ATI-2341 on Calcium Mobilization in CXCR4-Expressing Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341 is a novel pepducin that acts as a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on intracellular calcium mobilization in CXCR4-expressing cells. We will detail the underlying signaling pathways, present quantitative data from key studies, and provide comprehensive experimental protocols for assessing this biological response.
Introduction to this compound and CXCR4
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, CXCL12 (also known as SDF-1α), play a crucial role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis.[1][2] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, most notably in cancer metastasis and inflammatory disorders.
This compound is a first-in-class lipopeptide derived from the first intracellular loop of the human CXCR4 receptor.[3] It functions as a biased allosteric agonist, preferentially activating the Gαi signaling pathway while having minimal effect on Gα13 and β-arrestin recruitment.[4][5][6][7] This biased agonism presents a unique therapeutic opportunity, potentially offering a distinct clinical profile compared to the endogenous ligand or other CXCR4 modulators. One of the key functional readouts of this compound's agonistic activity is the induction of intracellular calcium mobilization, a hallmark of Gαi-coupled receptor activation.[1][4]
Quantitative Analysis of this compound-Induced Calcium Mobilization
Several studies have quantified the potency and efficacy of this compound in inducing calcium flux in various CXCR4-expressing cell lines. The data consistently demonstrates a dose-dependent increase in intracellular calcium upon stimulation with this compound. A summary of the key quantitative findings is presented in Table 1.
| Cell Line | Description | Parameter | Value | Reference |
| U87 Glioblastoma | Transiently transfected with wild-type human CXCR4 | EC50 | 140 ± 36 nM | [1][8] |
| CCRF-CEM | Human T-lymphoblastic leukemia (endogenous CXCR4) | EC50 | 194 ± 16 nM | [8] |
| CCRF-CEM | Human T-lymphoblastic leukemia (endogenous CXCR4) | Intrinsic Activity | 81 ± 4% | [8] |
| Not Specified | Not Specified | EC50 | 194 nM | [6][7] |
| BRET-based Gαi activation assay | Not a direct calcium assay, but reflects upstream activation | EC50 | 208 ± 69 nM | [5] |
Table 1: Quantitative Data on this compound-Induced Calcium Mobilization
Signaling Pathway of this compound-Mediated Calcium Mobilization
This compound's effect on calcium mobilization is a direct consequence of its agonistic activity at the CXCR4 receptor and the subsequent activation of the Gαi signaling cascade. The key steps are outlined below and visualized in the following diagram.
-
Binding and Activation: this compound, an allosteric agonist, binds to the CXCR4 receptor.
-
G Protein Coupling: This binding event promotes the coupling and activation of the heterotrimeric G protein, specifically favoring the Gαi subunit.[1][4][5]
-
G Protein Dissociation: Upon activation, the Gαi subunit dissociates from the Gβγ dimer.
-
PLC Activation: The Gβγ subunit then activates Phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[2] This rapid increase in intracellular calcium concentration is what is measured in calcium flux assays.
This compound/CXCR4 Signaling to Calcium Mobilization
Experimental Protocols
The following section details a generalized protocol for measuring this compound-induced intracellular calcium mobilization in both suspension and adherent CXCR4-expressing cells using a fluorescent calcium indicator such as Fluo-4 AM.
Materials and Reagents
-
CXCR4-expressing cells (e.g., CCRF-CEM for suspension, or transfected HEK293/U87 for adherent)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control/chelator)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capabilities and injectors (e.g., FlexStation)
Experimental Workflow Diagram
Experimental Workflow for Calcium Flux Assay
Detailed Protocol
4.3.1. Cell Preparation
-
For Adherent Cells (e.g., transfected HEK293 or U87):
-
The day before the assay, seed cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
For Suspension Cells (e.g., CCRF-CEM):
-
On the day of the assay, harvest cells by centrifugation.
-
Resuspend the cell pellet in culture medium or HBSS at a density of 125,000-250,000 cells per well.
-
If using a standard plate, pre-coat the plate with a cell adhesion agent like poly-D-lysine. Alternatively, use specialized plates for suspension cells.
-
4.3.2. Dye Loading
-
Prepare the Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM:
-
Mix 2 µL of 1 mM Fluo-4 AM stock (in DMSO) with 2 µL of 20% Pluronic F-127.
-
Add this mixture to 1 mL of HBSS (with 20 mM HEPES). If using, add Probenecid to a final concentration of 1-2.5 mM.
-
-
For adherent cells, gently remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
For suspension cells, add 100 µL of the cell suspension to each well, followed by 100 µL of a 2x concentrated Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark, followed by a 15-30 minute incubation at room temperature.
4.3.3. Calcium Measurement
-
Set up the fluorescence microplate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be set to read from the bottom of the plate.
-
Program the instrument to record a baseline fluorescence for 10-20 seconds.
-
Inject a specific volume (e.g., 20-50 µL) of the this compound solution (at various concentrations) or control compounds (Ionomycin for positive control, vehicle for baseline) into the wells.
-
Immediately after injection, continue to record the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the peak calcium response.
4.3.4. Data Analysis
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence before compound addition.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.
Logical Relationship of this compound Action
The following diagram illustrates the logical flow from the molecular properties of this compound to the observable biological effect of calcium mobilization.
Logical Flow of this compound's Action
Conclusion
This compound is a potent allosteric agonist of the CXCR4 receptor that effectively induces intracellular calcium mobilization in a dose-dependent manner. This activity is mediated through the Gαi signaling pathway, leading to PLC activation and the subsequent release of calcium from intracellular stores. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the pharmacological properties of this compound and other CXCR4 modulators. The biased agonism of this compound, favoring the Gαi pathway, underscores its potential for a differentiated therapeutic profile, making the study of its downstream effects, such as calcium mobilization, a critical area of ongoing research.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hellobio.com [hellobio.com]
- 4. abcam.com [abcam.com]
- 5. content.abcam.com [content.abcam.com]
- 6. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for ATI-2341 in In Vitro Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic lipopeptide, known as a pepducin, that functions as a potent and selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] As a biased agonist, this compound preferentially activates the Gαi signaling pathway over Gα13 and does not promote the recruitment of β-arrestin.[4][5] This unique signaling profile makes it a valuable tool for studying CXCR4-mediated chemotaxis and a potential therapeutic agent. These application notes provide a detailed protocol for utilizing this compound in in vitro chemotaxis assays.
Mechanism of Action
This compound allosterically modulates the CXCR4 receptor, a G protein-coupled receptor (GPCR).[2][4] Unlike the endogenous ligand CXCL12, this compound's biased agonism leads to the specific activation of the Gαi protein subunit.[4][5] This activation initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production, and the mobilization of intracellular calcium (Ca2+).[1][3][6] These signaling events are crucial for orchestrating the cytoskeletal rearrangements and directed cell movement characteristic of chemotaxis.[6] The Gαi-dependence of this compound-induced chemotaxis is confirmed by the abrogation of the effect upon pretreatment with pertussis toxin (PTX), a known inhibitor of Gαi signaling.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relevant in vitro assays.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CCRF-CEM | Chemotaxis | ~200 nM | [6] |
| EC50 | CCRF-CEM | Calcium Mobilization | 194 ± 16 nM | [1][6] |
| EC50 | CXCR4-transfected U87 cells | Calcium Mobilization | 140 ± 36 nM | [6] |
| Intrinsic Activity | CCRF-CEM | Calcium Mobilization | 81 ± 4% | [1][6] |
Experimental Protocol: In Vitro Chemotaxis Assay
This protocol describes a standard Boyden chamber assay to evaluate the chemotactic effect of this compound on a CXCR4-expressing cell line, such as the human T-lymphoblastic leukemia cell line CCRF-CEM or human polymorphonuclear neutrophils (PMNs).
Materials:
-
This compound (lyophilized)
-
CXCR4-expressing cells (e.g., CCRF-CEM, human PMNs)
-
Chemotaxis medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
-
Positive control: CXCL12 (SDF-1α)
-
Negative control: Chemotaxis medium alone
-
Boyden chamber apparatus (e.g., 96-well format) with polycarbonate membranes (typically 5 µm pores for lymphocytes)
-
Cell viability stain (e.g., Calcein AM)
-
Plate reader with fluorescence capabilities
-
Standard cell culture equipment
Procedure:
-
Preparation of this compound and Controls:
-
Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/ml, as it is soluble to this concentration.[2]
-
Prepare a serial dilution of this compound in chemotaxis medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). A dose-dependent bell-shaped curve is expected.[6]
-
Prepare the positive control (CXCL12) at its known optimal chemotactic concentration (e.g., 100 ng/mL).
-
Use chemotaxis medium alone as the negative control.
-
-
Cell Preparation:
-
Culture CXCR4-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them once with chemotaxis medium.
-
Resuspend the cells in chemotaxis medium at a concentration of 1 x 106 cells/mL.
-
Incubate the cells for 1-2 hours at 37°C to reduce background migration.
-
-
Assay Setup:
-
Add 150 µL of the this compound dilutions, positive control, or negative control to the lower wells of the Boyden chamber plate.
-
Carefully place the membrane insert into each well, avoiding air bubbles.
-
Add 50 µL of the prepared cell suspension (50,000 cells) to the top of each membrane insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. Incubation time may need to be optimized depending on the cell type.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
To quantify the migrated cells, add a fluorescent dye such as Calcein AM to the lower wells and incubate as per the manufacturer's instructions.
-
Measure the fluorescence in each well using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (background) from all other readings.
-
Plot the corrected fluorescence values against the concentration of this compound.
-
The data should yield a bell-shaped curve, from which the EC50 for chemotaxis can be determined.
-
Conclusion
This compound is a specific and potent agonist for CXCR4-mediated chemotaxis, acting through a biased Gαi-dependent signaling pathway. The provided protocol offers a robust framework for investigating the chemotactic properties of this pepducin in vitro. Researchers can adapt this protocol to various CXCR4-expressing cell types and experimental questions related to cell migration, inflammation, and cancer metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATI 2341 | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]
- 3. This compound | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Preparation and Solubilization of ATI-2341 for Cell Culture Experiments
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic lipopeptide that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a pepducin, this compound is derived from the first intracellular loop of CXCR4 and is lipid-tethered, allowing it to interact with the receptor from the cytosolic side. It preferentially activates Gαi signaling pathways over Gα13 and β-arrestin recruitment, making it a valuable tool for studying biased agonism at CXCR4.[1][2] Its ability to induce CXCR4-dependent signaling, receptor internalization, and chemotaxis in various cell types underscores its importance in research and potential therapeutic applications.[3][4] Proper preparation and solubilization of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. This guide provides detailed protocols and data for the effective handling of this compound.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is fundamental to its correct preparation.
| Property | Value | Reference |
| Molecular Weight | 2256.82 g/mol | [5][6] |
| Chemical Formula | C₁₀₄H₁₇₈N₂₆O₂₅S₂ | [5][6] |
| Sequence | MGYQKKLRSMTDKYRL (N-terminal Palmitoyl) | [5][6] |
| Appearance | Lyophilized powder | [1][5] |
| Solubility in Water | Up to 1 mg/mL | [5][6] |
| Solubility in DMSO | Up to 100 mg/mL (44.31 mM) | [7][8] |
Storage and Stability
Proper storage is crucial to maintain the biological activity of this compound.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability. The lyophilized peptide is stable for years under these conditions.[1][9] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[10]
-
Stock Solutions: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10] When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it is recommended to be used within 1 month.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound using dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial containing the lyophilized this compound powder to warm to room temperature for at least 30 minutes in a desiccator. This prevents condensation from forming inside the vial.[10]
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.[1]
-
Calculate the Required Volume of DMSO: To prepare a 10 mM stock solution, use the following calculation:
-
Volume (µL) = [Mass of this compound (mg) / 2256.82 ( g/mol )] * 100,000
-
For example, to reconstitute 1 mg of this compound to a 10 mM concentration:
-
Volume (µL) = (1 mg / 2256.82 mg/mmol) * 100,000 = 44.31 µL
-
-
-
Reconstitution: Carefully add the calculated volume of sterile DMSO to the vial.
-
Solubilization: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-adhesion polypropylene microcentrifuge tubes in volumes appropriate for your experiments (e.g., 5-10 µL). Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes and micropipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the precipitation of the compound upon direct addition to the aqueous cell culture medium, it is advisable to perform an intermediate dilution in the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired experimental concentration.
-
Example for a final concentration of 1 µM in 1 mL of medium:
-
Add 0.1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
-
Mixing: Gently mix the final solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can be detrimental to cells.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.[7][11] The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, as higher concentrations can be toxic to some cell lines.[9][12]
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for reconstituting lyophilized this compound into a DMSO stock solution.
Diagram 2: Simplified Signaling Pathway of this compound at CXCR4
Caption: Biased agonism of this compound at the CXCR4 receptor.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primepeptides.co [primepeptides.co]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. libertypeptides.com [libertypeptides.com]
- 9. lifetein.com [lifetein.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. DMSO usage in cell culture - Cell Biology [protocol-online.org]
Application of ATI-2341 in Studying Biased Agonism of Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic, cell-penetrating pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Pepducins are lipidated peptides derived from the intracellular loops of G protein-coupled receptors (GPCRs) that can allosterically modulate receptor function.[1][3] this compound has emerged as a valuable tool for investigating the phenomenon of biased agonism at chemokine receptors. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate a subset of a receptor's downstream signaling pathways.[4][5][6] This application note provides a detailed overview of the use of this compound to study the biased signaling of CXCR4, including experimental protocols and data presentation.
Unlike the endogenous CXCR4 agonist, stromal cell-derived factor-1α (SDF-1α or CXCL12), which activates a broad range of signaling pathways, this compound demonstrates significant bias towards the Gαi-protein pathway.[1][3] It effectively stimulates Gαi-mediated signaling, leading to the inhibition of cAMP production, mobilization of intracellular calcium, and activation of ERK1/2.[1][7][8] However, it does not promote the engagement of Gα13 or the recruitment of β-arrestins, pathways that are robustly activated by SDF-1α.[1][3] This selective activation profile makes this compound an ideal probe for dissecting the physiological and pathological consequences of activating specific CXCR4-mediated signaling cascades.
Signaling Pathways
The biased agonism of this compound at the CXCR4 receptor is characterized by its differential activation of downstream signaling pathways compared to the endogenous ligand SDF-1α. The following diagrams illustrate these distinct signaling profiles.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on CXCR4 signaling pathways.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound | SDF-1α |
| Calcium Mobilization | CCRF-CEM | EC₅₀ | 194 ± 16 nM | Not Reported |
| Calcium Mobilization | CXCR4-transfected HEK293 | EC₅₀ | 140 ± 36 nM | Not Reported |
| cAMP Inhibition | CXCR4-HEK293 | EC₅₀ | Not Reported | Not Reported |
| Gαi Engagement (BRET) | HEK293 | EC₅₀ | ~1 µM | ~10 nM |
| β-arrestin2 Recruitment (BRET) | HEK293 | Response | Weak Partial Agonist | Potent Agonist |
| Gα13 Engagement (BRET) | HEK293 | Response | No Engagement | Engagement |
Data compiled from multiple sources.[1][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assays for Protein-Protein Interactions
BRET assays are used to monitor the interaction between CXCR4 and its downstream signaling partners, such as G proteins and β-arrestins, in live cells.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding for CXCR4 fused to Renilla luciferase (CXCR4-RlucII) and the signaling partner of interest (e.g., Gαi1, Gα13, or β-arrestin2) fused to a yellow fluorescent protein (YFP) variant.
-
-
Assay Procedure:
-
24-48 hours post-transfection, cells are harvested and seeded into 96-well microplates.
-
Cells are stimulated with varying concentrations of this compound, SDF-1α, or a vehicle control for 5-10 minutes.
-
The luciferase substrate, coelenterazine h, is added to each well.
-
BRET signal is measured immediately using a microplate reader capable of detecting both luciferase emission and YFP fluorescence.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of YFP emission to RlucII emission.
-
Data are normalized to the vehicle control and plotted against the ligand concentration to generate dose-response curves and determine EC₅₀ values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gαi-mediated activation of phospholipase C.
Protocol:
-
Cell Preparation:
-
Calcium Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 4) according to the manufacturer's instructions.
-
-
Assay and Measurement:
-
Loaded cells are placed in a fluorometric imaging plate reader or a flow cytometer.
-
A baseline fluorescence reading is taken.
-
This compound, SDF-1α, or a control is injected into the wells, and fluorescence is measured kinetically over time.
-
-
Data Analysis:
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi activation.
Protocol:
-
Cell Preparation:
-
Assay Procedure:
-
cAMP Measurement:
-
Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).[7]
-
-
Data Analysis:
-
The level of cAMP inhibition by this compound is calculated relative to the stimulated level in the absence of the compound.
-
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be downstream of Gαi activation.
Protocol:
-
Cell Stimulation and Lysis:
-
CXCR4-expressing cells are serum-starved and then stimulated with this compound or SDF-1α for various time points.
-
Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Total protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
-
Detection and Analysis:
-
The membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and visualized using an appropriate substrate.
-
The band intensities for p-ERK1/2 are normalized to the total ERK1/2 to determine the fold increase in phosphorylation over the basal state.
-
Conclusion
This compound is a powerful and specific pharmacological tool for the study of biased agonism at CXCR4. Its ability to selectively activate the Gαi pathway while avoiding Gα13 and β-arrestin signaling allows researchers to delineate the specific functional roles of these pathways in a variety of physiological and disease contexts. The protocols outlined in this application note provide a framework for utilizing this compound to further explore the complexities of chemokine receptor signaling and to aid in the development of novel therapeutics with improved efficacy and reduced side effects.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Agonism as a Mechanism for Differential Signaling by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism as a mechanism for differential signaling by chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: Investigating CXCR4 Receptor Internalization Kinetics with ATI-2341
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including immune response, hematopoiesis, and organogenesis.[1] Its dysregulation is implicated in numerous diseases, such as HIV, cancer metastasis, and WHIM syndrome.[1] The natural ligand for CXCR4 is stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), which activates multiple downstream signaling pathways.[2][3]
ATI-2341 is a novel pepducin that acts as a potent and functionally selective allosteric agonist of CXCR4.[4] Unlike the endogenous ligand SDF-1α, this compound exhibits biased agonism, preferentially activating the inhibitory G protein (Gαi) pathway while failing to promote Gα13 engagement and β-arrestin recruitment.[2][5] This biased signaling profile results in significantly different downstream cellular responses, including a notably weak induction of CXCR4 receptor internalization.[2]
These unique properties make this compound an invaluable tool for dissecting the specific signaling pathways that govern CXCR4 internalization and for understanding the consequences of biased agonism on receptor trafficking. These application notes provide detailed protocols for utilizing this compound to investigate the kinetics of CXCR4 receptor internalization.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach, the following diagrams illustrate the CXCR4 signaling cascade in response to this compound and a typical workflow for studying receptor internalization.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Flow Cytometry Analysis of ATI-2341-Mobilized Hematopoietic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a novel pepducin that acts as an allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This interaction leads to the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.[1][2] The CXCL12/CXCR4 axis is a key signaling pathway that retains HSPCs within the bone marrow niche.[1][3] Disruption of this signaling, as achieved by this compound, results in the egress of these cells into circulation, a process with significant therapeutic potential for autologous and allogeneic stem cell transplantation.[1][3]
These application notes provide detailed protocols for the flow cytometric analysis of peripheral blood mobilized by this compound in both human and murine models. The protocols are designed to enable researchers to accurately identify, quantify, and phenotype various hematopoietic cell populations, including hematopoietic stem cells (HSCs), multipotent progenitors (MPPs), and other progenitor subsets.
Mechanism of Action: this compound
This compound, a pepducin derived from the first intracellular loop of CXCR4, paradoxically functions as a mobilizer of HSPCs. While it is a CXCR4 agonist that induces G protein-dependent signaling and receptor internalization, its systemic administration acts as a functional antagonist, disrupting the retention signals mediated by the endogenous ligand CXCL12 in the bone marrow.[1] This leads to the release of HSPCs and polymorphonuclear neutrophils (PMNs) into the peripheral circulation.[1] Unlike some other CXCR4 antagonists, this compound has been shown to selectively mobilize HSPCs and PMNs without a significant effect on lymphocytes.[1]
References
- 1. CXCR4 and mobilization of hematopoietic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Characterization of Hematopoietic Stem and Progenitor Cell Subpopulations in Autologous Peripheral Blood Stem Cell Preparations after Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Measuring Gαi Activation with ATI-2341 Using a cAMP Accumulation Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for measuring the activation of Gαi signaling pathways by ATI-2341, a selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4). This compound acts as a biased agonist, preferentially activating Gαi proteins.[1][2] The activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This protocol describes a robust method to quantify the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the CXCR4 receptor.
Introduction
G-protein coupled receptors (GPCRs) are a major class of drug targets that regulate cellular signaling through heterotrimeric G proteins, including the inhibitory G protein (Gαi). Upon activation by an agonist, Gαi-coupled receptors inhibit the enzyme adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cAMP.[3][4]
This compound is a pepducin that functions as a potent and functionally selective allosteric agonist of CXCR4, favoring the activation of the Gαi pathway over Gα13 or β-arrestin recruitment.[1][5][6] This makes it a valuable tool for studying biased agonism and Gαi-specific signaling.
Measuring the inhibition of cAMP production is a common and effective method for quantifying the activity of Gαi-coupled receptors.[3] In this assay, adenylyl cyclase is first stimulated with forskolin to generate a measurable level of cAMP.[7] In the presence of a Gαi agonist like this compound, the forskolin-stimulated cAMP production is attenuated. The magnitude of this reduction is proportional to the extent of Gαi activation.
Principle of the Assay
The cAMP accumulation assay for Gαi activation is a competitive immunoassay. To detect the inhibitory effect of Gαi activation, intracellular cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase. When this compound binds to and activates the CXCR4 receptor, the associated Gαi protein is activated, which in turn inhibits adenylyl cyclase activity. This inhibition results in a dose-dependent decrease in the forskolin-stimulated cAMP levels. The amount of cAMP produced is then quantified using a variety of commercially available assay kits, such as HTRF, AlphaScreen, or ELISA-based methods.[7][8][9] The inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, is recommended to prevent the degradation of cAMP and improve the assay window.[3][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Gαi signaling pathway activated by this compound and the general workflow of the cAMP accumulation assay.
Caption: Gαi signaling pathway activated by this compound.
Caption: Experimental workflow for the Gαi cAMP accumulation assay.
Pharmacological Data for this compound
The following table summarizes the reported potency of this compound in relevant cell-based assays. This data can be used as a reference for designing dose-response experiments.
| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | CXCR4 | Calcium Mobilization | CCRF-CEM | EC₅₀ | 194 ± 16 | [2][11] |
| This compound | CXCR4 | Calcium Mobilization | U87-CD4-CXCR4 | EC₅₀ | 140 ± 36 | [11] |
| This compound | CXCR4 | Gαi Engagement (BRET) | HEK293 | EC₅₀ | 208 ± 69 | [1] |
| This compound | CXCR4 | β-arrestin2 Recruitment (BRET) | HEK293 | EC₅₀ | 273.5 ± 78.6 | [1] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific cell line, CXCR4 expression level, and the commercial cAMP assay kit used.
Required Materials
-
Cells: A cell line endogenously or recombinantly expressing human CXCR4 (e.g., CCRF-CEM, or HEK293-CXCR4).
-
Culture Media: Appropriate cell culture medium and supplements.
-
Assay Plate: 384-well, white, solid-bottom, tissue-culture treated plates.
-
Reagents:
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF cAMP Dynamic 2 from Cisbio, AlphaScreen cAMP Assay Kit from Revvity).[7][8]
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Plate reader compatible with the chosen assay kit
-
Multichannel pipettes
-
Assay Procedure
Day 1: Cell Seeding
-
Culture CXCR4-expressing cells under standard conditions.
-
Harvest cells and perform a cell count. Resuspend the cell pellet in culture medium to the desired density.
-
Optimization Note: The optimal cell density should be determined to ensure the forskolin-stimulated cAMP signal falls within the linear range of the assay kit.[3] A starting point is 1,000-5,000 cells/well.
-
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).
Day 2: Compound Addition and Cell Stimulation
-
Prepare Compound Plates:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would span from 1 nM to 30 µM to generate a full dose-response curve.
-
Prepare control solutions: Assay Buffer only (vehicle control), and a non-saturating concentration of a known CXCR4 agonist like SDF-1α (positive control).
-
-
Pertussis Toxin (PTX) Control (Optional but Recommended):
-
Agonist Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the diluted this compound or control solutions to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Forskolin Stimulation:
-
Prepare a stimulation solution containing Forskolin and IBMX in Assay Buffer.
-
Add 5 µL of the stimulation solution to all wells, including controls.
-
Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection
-
Following the stimulation step, proceed immediately with cell lysis and cAMP detection according to the manufacturer's protocol of your chosen cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents (e.g., antibody-d2 and cAMP-cryptate for HTRF assays).[8]
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Read the plate on a compatible plate reader.
Data Analysis
-
Generate a cAMP Standard Curve: Use the data from the cAMP standards provided in the kit to generate a standard curve. Convert the raw assay signal (e.g., HTRF ratio) for each sample to pmol/well or nM of cAMP.[8]
-
Normalize the Data:
-
The signal from wells treated with Forskolin + IBMX alone (in the absence of this compound) represents 100% stimulation (0% inhibition).
-
The signal from wells with no forskolin represents the basal level (100% inhibition).
-
Normalize the data as a percentage of the forskolin-stimulated response.
-
-
Generate Dose-Response Curves: Plot the normalized response (% Inhibition) against the logarithm of the this compound concentration.
-
Calculate IC₅₀/EC₅₀: Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ (for inhibition of forskolin response) or EC₅₀ (if data is plotted as Gαi activation) value for this compound.
Summary and Conclusion
This application note details a method to functionally characterize the Gαi-biased agonist this compound at the CXCR4 receptor. By measuring the inhibition of forskolin-stimulated cAMP accumulation, researchers can obtain quantitative data on the potency and efficacy of compounds that activate Gαi signaling pathways. The protocol emphasizes the importance of proper controls, such as PTX treatment, to ensure the specificity of the Gαi-mediated response. This assay provides a robust and reliable platform for the study of Gαi-coupled GPCRs in drug discovery and basic research.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. pnas.org [pnas.org]
- 6. ATI 2341 | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pertussis toxin - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying ATI-2341 Signaling Using Bioluminescence Resonance Energy Transfer (BRET) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a pepducin derived from the first intracellular loop of the C-X-C chemokine receptor type 4 (CXCR4). It functions as a selective allosteric agonist, demonstrating biased signaling by preferentially activating the Gαi pathway over Gα13 and β-arrestin recruitment.[1][2][3] This biased agonism makes this compound a compelling candidate for therapeutic applications where selective activation of specific signaling pathways is desirable. Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay platform ideal for dissecting the nuanced signaling profiles of compounds like this compound.[4][5][6] BRET assays allow for the real-time monitoring of protein-protein interactions, such as receptor-G protein coupling and β-arrestin recruitment, in living cells.[7][8]
These application notes provide detailed protocols for utilizing BRET assays to characterize the signaling profile of this compound at the CXCR4 receptor.
Signaling Pathways of this compound
This compound acts as a biased agonist at the CXCR4 receptor. Unlike the endogenous ligand CXCL12, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively activates Gαi-mediated signaling. This leads to the inhibition of cAMP production and mobilization of intracellular calcium.[1][3][9] Notably, this compound does not significantly promote the recruitment of β-arrestin or the activation of the Gα13 pathway.[1][2]
Experimental Protocols
Detailed methodologies for key BRET experiments to elucidate this compound signaling are provided below. These protocols are designed for implementation in a human embryonic kidney (HEK-293T) cell line, which is commonly used for GPCR signaling studies.
BRET Assay for Gαi Activation
This protocol measures the interaction between CXCR4 and Gαi upon stimulation with this compound. A Renilla luciferase (Rluc8) is fused to CXCR4 (CXCR4-Rluc8) and a yellow fluorescent protein (YFP) is fused to the Gβγ subunits that will interact with Gαi. Upon G protein activation, a conformational change brings the donor and acceptor proteins in close proximity, resulting in an increased BRET signal.
Materials:
-
HEK-293T cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
Plasmids: CXCR4-Rluc8, Gαi1, Gβ1, Gγ2-YFP
-
Coelenterazine h (BRET substrate)
-
This compound
-
CXCL12 (positive control)
-
96-well white, clear-bottom cell culture plates
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK-293T cells in 96-well plates at a density of 3.5 x 10^4 cells per well and incubate overnight.
-
Transfection: Transfect cells with plasmids encoding CXCR4-Rluc8, Gαi1, Gβ1, and Gγ2-YFP using Lipofectamine 2000 according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48 hours post-transfection.
-
Assay Preparation: On the day of the assay, replace the culture medium with 80 µL of assay buffer (e.g., HBSS).
-
Ligand Addition: Add 10 µL of varying concentrations of this compound or CXCL12 to the appropriate wells.
-
Substrate Addition: Add 10 µL of Coelenterazine h to a final concentration of 5 µM.
-
BRET Measurement: Immediately measure luminescence at 485 nm (Rluc8 emission) and 530 nm (YFP emission) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc8 emission.
BRET Assay for β-Arrestin 2 Recruitment
This protocol is designed to measure the recruitment of β-arrestin 2 to the activated CXCR4 receptor. In this assay, CXCR4 is fused to Rluc8 (CXCR4-Rluc8) and β-arrestin 2 is fused to YFP (β-arrestin 2-YFP). Recruitment of β-arrestin 2 to the receptor brings the donor and acceptor into proximity, leading to an increase in the BRET signal.
Materials:
-
HEK-293T cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
Plasmids: CXCR4-Rluc8, β-arrestin 2-YFP
-
Coelenterazine h
-
This compound
-
CXCL12 (positive control)
-
96-well white, clear-bottom cell culture plates
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK-293T cells in 96-well plates at a density of 3.5 x 10^4 cells per well and incubate overnight.
-
Transfection: Transfect cells with plasmids encoding CXCR4-Rluc8 and β-arrestin 2-YFP using Lipofectamine 2000.
-
Incubation: Incubate the cells for 48 hours post-transfection.
-
Assay Preparation: Replace the culture medium with 80 µL of assay buffer.
-
Ligand Addition: Add 10 µL of varying concentrations of this compound or CXCL12.
-
Substrate Addition: Add 10 µL of Coelenterazine h to a final concentration of 5 µM.
-
BRET Measurement: Immediately measure luminescence at 485 nm and 530 nm.
-
Data Analysis: Calculate the BRET ratio (530 nm emission / 485 nm emission).
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from BRET assays studying this compound signaling.
Table 1: Gαi Activation BRET Assay Data
| Ligand | Concentration (nM) | Mean BRET Ratio | Standard Deviation |
| Vehicle | 0 | 0.25 | 0.01 |
| This compound | 1 | 0.28 | 0.02 |
| 10 | 0.35 | 0.03 | |
| 100 | 0.55 | 0.04 | |
| 1000 | 0.75 | 0.05 | |
| 10000 | 0.78 | 0.04 | |
| CXCL12 | 0.1 | 0.35 | 0.03 |
| 1 | 0.60 | 0.05 | |
| 10 | 0.85 | 0.06 | |
| 100 | 0.88 | 0.05 |
Table 2: β-Arrestin 2 Recruitment BRET Assay Data
| Ligand | Concentration (nM) | Mean BRET Ratio | Standard Deviation |
| Vehicle | 0 | 0.15 | 0.01 |
| This compound | 1 | 0.16 | 0.01 |
| 10 | 0.17 | 0.02 | |
| 100 | 0.18 | 0.02 | |
| 1000 | 0.20 | 0.03 | |
| 10000 | 0.21 | 0.03 | |
| CXCL12 | 0.1 | 0.25 | 0.02 |
| 1 | 0.45 | 0.04 | |
| 10 | 0.65 | 0.05 | |
| 100 | 0.68 | 0.04 |
Table 3: Summary of Potency (EC50) and Efficacy (Emax) for this compound and CXCL12
| Ligand | Assay | EC50 (nM) | Emax (% of CXCL12) |
| This compound | Gαi Activation | 208 | ~88% |
| β-Arrestin 2 Recruitment | >10,000 | ~9% | |
| CXCL12 | Gαi Activation | 0.25 | 100% |
| β-Arrestin 2 Recruitment | 5 | 100% |
Note: The EC50 and Emax values for this compound and CXCL12 are based on published data.[1]
Conclusion
BRET assays are a robust and sensitive method for characterizing the biased agonism of this compound at the CXCR4 receptor. The provided protocols and representative data illustrate how BRET can be used to quantify the preferential activation of the Gαi pathway over β-arrestin recruitment. These techniques are invaluable for the preclinical evaluation of biased ligands and for advancing our understanding of GPCR signaling.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioluminescence Resonance Energy Transfer Approaches to Discover Bias in GPCR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology [mdpi.com]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for In vivo Studies of ATI-2341 in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a novel pepducin agonist targeting the C-X-C chemokine receptor type 4 (CXCR4). As an allosteric agonist, this compound functions as a biased ligand, preferentially activating the Gαi signaling pathway over Gα13 and does not promote β-arrestin recruitment.[1][2][3] This biased agonism is believed to underlie its selective mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation, without significantly affecting lymphocyte levels.[2][4][5] In vivo studies in cynomolgus monkeys have demonstrated a dose-dependent mobilization of PMNs following intravenous administration of this compound, with a maximal effect observed at a dose of 0.2 μmol/kg.[4][6] The peak mobilization of PMNs occurs between 1 and 2 hours post-administration.[4][6]
These application notes provide a detailed experimental design for conducting in vivo studies of this compound in non-human primates (NHPs), specifically cynomolgus monkeys, to further characterize its pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of drug development.
Signaling Pathway of this compound
This compound, a pepducin derived from the first intracellular loop of CXCR4, acts as an allosteric agonist.[2][4] Unlike the endogenous ligand CXCL12, this compound exhibits biased agonism, favoring the activation of Gαi proteins.[1][2] This leads to downstream signaling events such as the inhibition of cAMP production and mobilization of intracellular calcium.[3][4] Notably, this compound does not significantly engage Gα13 or promote the recruitment of β-arrestin, which may contribute to its selective mobilization of hematopoietic cells.[1][2]
Experimental Design and Workflow
A comprehensive in vivo study of this compound in cynomolgus monkeys should be designed to assess its pharmacokinetics, pharmacodynamics, and safety in a dose-dependent manner. The following workflow outlines the key stages of the experimental process.
Experimental Protocols
Animal Model
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Equal numbers of males and females
-
Age: Young adults (3-5 years)
-
Housing: Socially housed in accordance with AAALAC guidelines, with environmental enrichment.
-
Acclimatization: Animals should be acclimated to the facility for a minimum of two weeks prior to the start of the study. During this period, baseline health assessments, including complete blood counts (CBC) and serum chemistry panels, should be performed.
Dose Formulation and Administration
-
Dose Groups:
-
Vehicle Control (e.g., 0.9% saline)
-
Low Dose this compound (e.g., 0.02 μmol/kg)
-
Mid Dose this compound (e.g., 0.06 μmol/kg)
-
High Dose this compound (e.g., 0.2 μmol/kg)
-
-
Formulation: this compound should be reconstituted in a sterile, isotonic vehicle suitable for intravenous administration. The formulation should be prepared fresh on the day of dosing.
-
Administration:
-
Animals may be lightly sedated with ketamine (5-10 mg/kg, IM) to facilitate handling and catheter placement.
-
Place an indwelling catheter in a peripheral vein (e.g., cephalic or saphenous vein).
-
Administer the dose as a slow intravenous infusion over a period of 30 minutes. The infusion rate should be carefully controlled using a syringe pump.
-
Following infusion, flush the catheter with sterile saline to ensure complete delivery of the dose.
-
Pharmacokinetic (PK) Analysis
-
Collection Schedule: Collect blood samples (approximately 1 mL) at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Anticoagulant: Use tubes containing K2-EDTA.
-
Sample Processing:
-
Immediately after collection, gently invert the tubes to mix with the anticoagulant.
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma and transfer it to clean, labeled polypropylene tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in plasma.
-
Parameters to be Determined:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Pharmacodynamic (PD) Analysis
-
Blood Sampling: Collect whole blood samples (approximately 0.5 mL) in K2-EDTA tubes at pre-dose, and 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Perform a complete blood count (CBC) with a differential analysis to determine the absolute number of polymorphonuclear neutrophils (PMNs).
-
Blood Sampling: Collect whole blood samples (approximately 1-2 mL) in heparinized tubes at pre-dose, and 1, 2, and 4 hours post-dose.
-
Protocol:
-
Isolate mononuclear cells (MNCs) from the blood samples using density gradient centrifugation.
-
Wash the MNCs with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Count the viable nucleated cells.
-
Plate the cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of recombinant primate cytokines (e.g., SCF, G-CSF, GM-CSF, IL-3, IL-6, and EPO).
-
Culture the plates at 37°C in a humidified incubator with 5% CO2 for 12-14 days.
-
Enumerate the different types of hematopoietic colonies (CFU-GM, BFU-E, and CFU-GEMM) using an inverted microscope.
-
Safety and Toxicity Monitoring
-
Clinical Observations: Monitor animals for any changes in behavior, appearance, and signs of toxicity at regular intervals throughout the study.
-
Body Weight: Record the body weight of each animal at pre-dose and at the end of the study.
-
Clinical Pathology:
-
Hematology: In addition to the PD assessments, monitor for changes in red blood cells, platelets, and other leukocyte populations.
-
Serum Biochemistry: Analyze serum samples collected at pre-dose and 24 hours post-dose for a comprehensive panel of markers for liver and kidney function, electrolytes, and muscle enzymes.
-
Data Presentation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between dose groups.
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Vehicle Control | Low Dose (0.02 μmol/kg) | Mid Dose (0.06 μmol/kg) | High Dose (0.2 μmol/kg) |
| Cmax (ng/mL) | N/A | |||
| Tmax (hr) | N/A | |||
| AUC (ng*hr/mL) | N/A | |||
| t1/2 (hr) | N/A | |||
| CL (mL/hr/kg) | N/A | |||
| Vd (L/kg) | N/A |
Table 2: Pharmacodynamic Response to this compound in Cynomolgus Monkeys (Peak Fold Change from Baseline)
| Parameter | Vehicle Control | Low Dose (0.02 μmol/kg) | Mid Dose (0.06 μmol/kg) | High Dose (0.2 μmol/kg) |
| PMN Count | ||||
| CFU-GM | ||||
| BFU-E | ||||
| CFU-GEMM |
Table 3: Summary of Clinical Pathology Findings
| Parameter | Vehicle Control | Low Dose (0.02 μmol/kg) | Mid Dose (0.06 μmol/kg) | High Dose (0.2 μmol/kg) |
| Hematology | ||||
| Hemoglobin (g/dL) | ||||
| Hematocrit (%) | ||||
| Platelet Count (x10³/μL) | ||||
| Serum Biochemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| Creatinine (mg/dL) | ||||
| BUN (mg/dL) |
Logical Relationships in Experimental Design
The experimental design follows a logical progression to ensure a comprehensive evaluation of this compound.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. dls.com [dls.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including hematopoiesis, immune responses, and cancer metastasis. Its involvement in various diseases has made it a prime target for therapeutic intervention. ATI-2341 is a potent and functionally selective allosteric agonist of CXCR4.[1][2] This pepducin, derived from the first intracellular loop of CXCR4, acts as a biased ligand, preferentially activating the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[2][3] This unique pharmacological profile makes this compound an invaluable research tool for dissecting the complexities of CXCR4 signaling and for the discovery of novel CXCR4-targeted therapeutics.
These application notes provide a comprehensive overview of this compound's biochemical properties and detailed protocols for its use in fundamental CXCR4-related research.
Key Features of this compound
-
Selective CXCR4 Agonist: this compound is a potent allosteric agonist of the CXCR4 receptor.[4]
-
Biased Signaling: It exhibits a strong bias towards the Gαi signaling cascade, leading to the inhibition of cAMP production and mobilization of intracellular calcium.[2][3] In contrast, it does not significantly engage the Gα13 or β-arrestin pathways.[3]
-
Functional Cellular Responses: this compound induces key cellular responses mediated by CXCR4, including chemotaxis and receptor internalization.[1][5]
-
In Vivo Activity: This pepducin has demonstrated efficacy in vivo, mobilizing polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow.[1][4]
Applications in CXCR4 Drug Discovery
This compound's distinct characteristics make it a versatile tool for various stages of drug discovery:
-
Target Validation: Elucidating the specific downstream effects of Gαi-mediated CXCR4 activation in different cellular contexts.
-
Assay Development: Serving as a reference agonist for the development and validation of cell-based assays for screening CXCR4-targeted compounds.
-
Mechanism of Action Studies: Differentiating the physiological and pathological consequences of biased versus balanced CXCR4 agonism.
-
Lead Characterization: Comparing the signaling profiles of novel drug candidates to that of a known biased agonist.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity on the CXCR4 receptor.
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [1][2] |
| EC50 (Calcium Mobilization) | U87 (CXCR4 transfected) | 140 ± 36 nM | [1][5] |
| Intrinsic Activity | CCRF-CEM | 81 ± 4% | [1][2] |
| EC50 (Gαi1 Engagement) | HEK293T | 208 ± 69 nM | [3] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize the activity of this compound and other potential CXCR4 modulators.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM, or a transfected cell line like HEK293T or U87)
-
Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4)[6]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound stock solution (in a suitable solvent, e.g., water)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 80-90% confluency.
-
For adherent cells, seed them into 96-well plates the day before the assay. For suspension cells, they can be prepared on the day of the assay.
-
-
Dye Loading:
-
Resuspend cells in assay buffer containing a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, centrifuge the cells and wash them with fresh assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer and plate them in the 96-well microplate.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer at the desired concentrations (e.g., starting from 10 µM).
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a set period.
-
Automatically inject the this compound dilutions into the wells while continuously measuring the fluorescence signal for a further 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gαi activation.
Materials:
-
CXCR4-expressing cells (e.g., HEK293 cells stably expressing CXCR4)
-
Forskolin or another adenylyl cyclase activator (e.g., NKH477)
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer (provided with the cAMP kit)
-
96-well or 384-well microplates
Protocol:
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a microplate and culture overnight.
-
-
Compound Incubation:
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.1 mM IBMX) for 10-15 minutes at 37°C.[7]
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells (except for the negative control) and incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
Follow the manufacturer's instructions for the cAMP detection kit to measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 for cAMP inhibition.
-
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed cell migration.
Materials:
-
CXCR4-expressing cells capable of migration (e.g., CCRF-CEM, human PMNs)
-
Chemotaxis chamber or multi-well plate with a porous membrane (e.g., Transwell plate, 5 µm pore size)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
This compound stock solution
-
Cell viability stain (e.g., Trypan Blue)
-
Cell quantification method (e.g., cell counter, fluorescence dye like Calcein AM)
Protocol:
-
Cell Preparation:
-
Harvest cells and wash them with assay medium.
-
Resuspend the cells in assay medium at a final concentration of 1-2 x 106 cells/mL.
-
-
Assay Setup:
-
Add serial dilutions of this compound in assay medium to the lower wells of the chemotaxis chamber. Include a negative control (medium only) and a positive control (a known chemoattractant like SDF-1α).
-
Place the porous membrane insert into each well.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal time will depend on the cell type.
-
-
Cell Quantification:
-
After incubation, carefully remove the insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by directly counting the cells.
-
-
Data Analysis:
-
Plot the number of migrated cells against the this compound concentration. Chemotactic agents typically produce a bell-shaped dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biased signaling of this compound at the CXCR4 receptor.
Caption: Experimental workflow for a chemotaxis assay.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Best practices for handling and storing the palmitoylated peptide ATI-2341
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the palmitoylated peptide ATI-2341.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). It is a pepducin, a type of short lipidated peptide, derived from the first intracellular loop of CXCR4. This compound acts as a biased ligand, favoring the activation of the Gαi signaling pathway over Gα13. This biased agonism leads to the inhibition of cAMP production and mobilization of intracellular calcium.[1][2] In preclinical models, this compound has been shown to be an effective mobilizer of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs).[1][3]
Q2: What is the mechanism of action for this compound?
This compound functions as a biased agonist of the CXCR4 receptor. Unlike the endogenous ligand CXCL12, which activates multiple signaling pathways, this compound selectively activates the Gαi pathway. This leads to downstream signaling events such as calcium mobilization and chemotaxis.[1][2][3] It shows weak partial agonism for β-arrestin recruitment, which is a key difference from the natural ligand.[2]
Handling and Storage
Q3: How should lyophilized this compound be stored?
Lyophilized peptides like this compound are most stable when stored at low temperatures in a dry environment.[4] For maximum stability, store the lyophilized powder at -20°C or -80°C.[4][5] It is crucial to keep the vial tightly sealed and protected from moisture and light.[4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5][6]
Q4: What is the recommended procedure for reconstituting this compound?
Due to its palmitoyl moiety, this compound is hydrophobic and may have poor solubility in aqueous solutions.[7][8][9] It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add the desired aqueous buffer while vortexing.[10][11]
Recommended Reconstitution Protocol:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10][11]
-
Allow the vial to equilibrate to room temperature in a desiccator.[5][6]
-
Add a small volume of 100% DMSO to the vial to dissolve the peptide.
-
Gently vortex or sonicate to ensure complete dissolution.[6][10] The solution should be clear and free of particulates.[6]
-
Slowly add your desired sterile aqueous buffer (e.g., PBS) to the peptide solution with gentle mixing to reach the final desired concentration.
-
If precipitation occurs, you may have exceeded the peptide's solubility limit in that buffer.
Q5: How should reconstituted this compound solutions be stored?
Peptide solutions are significantly less stable than their lyophilized form.[5] For short-term storage (up to a week), the reconstituted solution can be stored at 4°C. For long-term storage, it is essential to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve | High hydrophobicity due to palmitoylation. | Use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before adding aqueous buffer. Gentle warming or sonication can also aid dissolution.[6][10] |
| Precipitation upon adding aqueous buffer | The solubility limit of the peptide in the final buffer has been exceeded. | Try reconstituting at a higher concentration in the organic solvent and then diluting further with the aqueous buffer. Alternatively, use a different buffer system. |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | Ensure proper storage of both lyophilized powder and reconstituted solutions (frozen, protected from light and moisture). Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[5][6] |
| Inconsistent experimental results | Peptide aggregation. | Palmitoylated peptides can be prone to aggregation.[12] Ensure complete solubilization during reconstitution. Sonication may help to break up small aggregates. Store solutions at appropriate concentrations to minimize aggregation. |
| Oxidation of the peptide | This compound contains amino acids susceptible to oxidation. | When preparing solutions, use oxygen-free solvents.[5][6] Store aliquots under an inert gas like nitrogen or argon. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 (Calcium Mobilization) | 194 ± 16 nM | CCRF-CEM | [1][3] |
| Intrinsic Activity (Calcium Mobilization) | 81 ± 4% | CCRF-CEM | [3] |
Experimental Protocols & Workflows
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-induced calcium mobilization in a CXCR4-expressing cell line (e.g., CCRF-CEM).
-
Cell Preparation: Culture CCRF-CEM cells to the desired density.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Stimulation: Add varying concentrations of this compound to the cells.
-
Data Acquisition: Continuously record the fluorescence signal to measure changes in intracellular calcium concentration.
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
Chemotaxis Assay
This protocol describes a general method for assessing the chemotactic effect of this compound on CXCR4-expressing cells.
-
Cell Preparation: Prepare a single-cell suspension of the desired cells (e.g., CCRF-CEM or primary neutrophils).
-
Chamber Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating the upper and lower wells.
-
Ligand Addition: Add different concentrations of this compound to the lower wells. The upper wells will contain the cell suspension.
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration.
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a chemotactic profile. A bell-shaped curve is typically observed for chemoattractants.[3]
Visualizations
Caption: Signaling pathway of this compound via the CXCR4 receptor.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. biosynth.com [biosynth.com]
- 7. A sticky situation: regulation and function of protein palmitoylation with a spotlight on the axon and axon initial segment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoylation - Wikipedia [en.wikipedia.org]
- 9. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fine-tuning Flow Cytometry for ATI-2341-Mobilized Rare Cell Populations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the fine-tuning of flow cytometry gating strategies for rare cell populations mobilized by ATI-2341.
Introduction to this compound
This compound is a novel pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions as a biased ligand, preferentially activating the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[1][2] This biased agonism is believed to underlie its distinct mobilization profile. This compound is a powerful mobilizer of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs).[1][3] Notably, unlike other CXCR4 modulators such as AMD3100, this compound does not induce the mobilization of lymphocytes.[3][4]
This compound Signaling Pathway
The mechanism of action of this compound involves the selective activation of the Gαi subunit of the G-protein coupled CXCR4 receptor. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and subsequent mobilization of intracellular calcium.[1] This signaling cascade is crucial for the migration and mobilization of hematopoietic cells from the bone marrow.
References
Validation & Comparative
Cross-species comparison of ATI-2341 activity in human, mouse, and monkey models
An in-depth guide for researchers and drug development professionals on the activity of ATI-2341 in human, mouse, and monkey models, with a comparative look at the alternative, AMD-3100.
This compound is a novel pepducin that acts as a functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). Unlike the endogenous ligand CXCL12 and the well-known CXCR4 antagonist AMD-3100, this compound exhibits biased agonism. This unique mechanism of action, favoring Gαi-dependent signaling pathways over Gα13 and β-arrestin recruitment, results in a distinct pharmacological profile with potential therapeutic advantages.[1][2][3] This guide provides a comprehensive comparison of this compound's activity across human, mouse, and monkey models, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound.
In Vitro Activity in Human Cells
| Parameter | Cell Line | Value | Reference |
| EC50 for Calcium Mobilization | CCRF-CEM | 194 ± 16 nM | [4] |
| CXCR4-transfected HEK-293 | 140 ± 36 nM | [4] | |
| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM | 81 ± 4% | [4] |
In Vivo Activity: Hematopoietic Cell Mobilization
| Species | Model | Treatment | Outcome | Reference |
| Mouse | BALB/c | This compound (0.66 µmol/kg, i.v.) | Maximal increase in peripheral blood Polymorphonuclear Neutrophils (PMNs), comparable to AMD-3100 (2 µmol/kg) | [4] |
| BALB/c | This compound | Dose-dependent increase in Colony-Forming Units in Granulocyte-Macrophage (CFU-GM) | [4] | |
| Monkey | Cynomolgus | This compound (0.2 µmol/kg, i.v.) | Maximal mobilization of PMNs | |
| Cynomolgus | This compound | Dose-dependent increase in peripheral blood PMNs | [4] |
Comparative Activity: this compound vs. AMD-3100
| Feature | This compound | AMD-3100 | Reference |
| Mechanism of Action | Biased Allosteric Agonist (favors Gαi) | Antagonist | [1][2] |
| PMN Mobilization | Potent mobilizer in mice and monkeys | Potent mobilizer in mice and monkeys | [4] |
| HSPC Mobilization | Efficacious mobilizer in mice and monkeys | Efficacious mobilizer in humans, non-human primates, and mice | [4][5] |
| Lymphocyte Mobilization | No significant mobilization observed | Mobilizes lymphocytes | [4] |
Signaling Pathway and Experimental Workflow
The unique biased agonism of this compound is a key differentiator. The following diagrams illustrate its signaling pathway and a typical experimental workflow for its evaluation.
Caption: this compound Biased Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein and β-arrestin Recruitment
Objective: To determine the specific intracellular signaling pathways activated by this compound upon binding to CXCR4.
Materials:
-
HEK-293 cells
-
Plasmids encoding CXCR4-Rluc (Renilla luciferase), Gαi-YFP (Yellow Fluorescent Protein), and β-arrestin-YFP
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Coelenterazine h (BRET substrate)
-
96-well white microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Co-transfect cells with plasmids encoding CXCR4-Rluc and either Gαi-YFP or β-arrestin-YFP using a suitable transfection reagent.
-
Plate the transfected cells into 96-well white microplates and incubate for 24-48 hours.
-
-
BRET Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
Add the BRET substrate, coelenterazine h, to each well.
-
Immediately measure the luminescence at two wavelengths using a BRET plate reader: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Plot the BRET ratio against the concentration of this compound to generate dose-response curves and determine EC₅₀ values.
-
Calcium Mobilization Assay
Objective: To quantify the functional potency of this compound in inducing intracellular calcium release.
Materials:
-
CCRF-CEM cells (or other CXCR4-expressing cells)
-
Cell culture medium (RPMI-1640), FBS, and antibiotics
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and automated injection capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture CCRF-CEM cells in RPMI-1640 medium.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Plate the cells into 96-well black, clear-bottom microplates.
-
-
Calcium Measurement:
-
Measure the baseline fluorescence of the cells using the plate reader.
-
Inject this compound at various concentrations into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of this compound.
-
Plot the change in fluorescence against the concentration of this compound to generate dose-response curves and calculate EC₅₀ values.
-
In Vitro Chemotaxis Assay
Objective: To assess the ability of this compound to induce directional migration of CXCR4-expressing cells.
Materials:
-
CCRF-CEM cells
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pores)
-
Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Label CCRF-CEM cells with Calcein-AM.
-
Wash and resuspend the cells in chemotaxis buffer.
-
-
Chemotaxis Assay:
-
Add this compound at various concentrations to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the labeled cell suspension to the upper wells.
-
Incubate the chamber for a specified time (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the number of migrated cells (or fluorescence intensity) against the concentration of this compound to generate a chemotactic profile.
-
In Vivo Hematopoietic Cell Mobilization in Mice and Monkeys
Objective: To evaluate the efficacy of this compound in mobilizing PMNs and HSPCs from the bone marrow into the peripheral circulation.
Materials:
-
BALB/c mice or cynomolgus monkeys
-
This compound and AMD-3100 for injection
-
Vehicle control (e.g., sterile saline)
-
Blood collection supplies (e.g., EDTA tubes)
-
Automated hematology analyzer
-
Reagents for Colony-Forming Unit (CFU) assays (e.g., MethoCult™)
Procedure:
-
Animal Dosing:
-
Administer this compound or AMD-3100 intravenously (i.v.) to the animals at various doses. A vehicle control group should be included.
-
-
Blood Collection:
-
Collect peripheral blood samples at different time points post-injection (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Cell Counting:
-
Perform complete blood counts using an automated hematology analyzer to determine the number of circulating PMNs and other leukocytes.
-
-
HSPC Quantification (CFU Assay):
-
Isolate mononuclear cells from the blood samples.
-
Plate the cells in semi-solid medium (e.g., MethoCult™) to allow for the growth of hematopoietic colonies.
-
Incubate for 7-14 days and then count the number of CFU-GM colonies.
-
-
Data Analysis:
-
Plot the cell counts (PMNs or CFU-GM) against time and dose to determine the kinetics and dose-response of mobilization.
-
Compare the mobilization efficacy of this compound with the vehicle control and AMD-3100.
-
References
- 1. Protocol for HSC mobilization in mice [bio-protocol.org]
- 2. bu.edu [bu.edu]
- 3. Hematopoietic Stem and Progenitor Cell Mobilization in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMD3100 mobilizes hematopoietic stem cells with long-term repopulating capacity in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATI-2341 and Other Pepducins Targeting CXCR4
In the landscape of G protein-coupled receptor (GPCR) modulation, pepducins have emerged as a novel class of therapeutic agents. These cell-penetrating lipopeptides, derived from the intracellular loops of GPCRs, offer a unique allosteric approach to regulating receptor activity. This guide provides a detailed comparison of ATI-2341, a well-characterized pepducin targeting the C-X-C chemokine receptor type 4 (CXCR4), with other related pepducins. The focus is on their differential performance supported by experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and potential applications.
Introduction to CXCR4 and Pepducin Technology
The CXCR4 receptor, with its endogenous ligand CXCL12 (also known as SDF-1α), plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and immune responses.[1][2][3] Dysregulation of the CXCR4 signaling pathway is implicated in numerous diseases, such as HIV, cancer metastasis, and WHIM syndrome.[1] Pepducin technology presents an innovative strategy to modulate GPCR activity from the intracellular side.[4][5] These synthetic molecules consist of a peptide sequence from one of the intracellular loops of the target GPCR linked to a lipid moiety, which facilitates cell penetration.[6][7]
This compound is a pepducin derived from the first intracellular loop of CXCR4.[6][8] It has been identified as a potent and functionally selective allosteric agonist of CXCR4.[9][10] This guide will delve into the nuanced signaling profile of this compound and compare it to other CXCR4-targeted pepducins, including inactive or control peptides, to highlight the structure-activity relationships that govern their function.
Performance Comparison of CXCR4-Targeting Pepducins
The functional activity of this compound has been extensively characterized and compared to its natural ligand, CXCL12, the antagonist AMD-3100, and other control pepducins. A key finding is that this compound acts as a biased agonist, selectively activating certain downstream signaling pathways while avoiding others.[8][10]
Table 1: In Vitro Activity of this compound and Other CXCR4-Targeting Ligands
| Compound | Target | Mechanism of Action | Gαi Activation (cAMP Inhibition) | Gα13 Activation | β-Arrestin Recruitment | Calcium Mobilization (EC50) | Chemotaxis |
| This compound | CXCR4 | Allosteric Agonist (Biased) | Agonist | No Activation | No Recruitment | 194 ± 16 nM (CCRF-CEM cells)[9][11] | Agonist |
| CXCL12 (SDF-1α) | CXCR4 | Orthosteric Agonist | Agonist | Agonist | Agonist | More potent than this compound | Agonist |
| AMD-3100 | CXCR4 | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist |
| ATI-2339 | CXCR4 | Inactive Pepducin | Inactive | Inactive | Inactive | Inactive | Inactive |
| ATI-2504 | CXCR4 | Inactive (Non-lipidated this compound) | Inactive | Inactive | Inactive | Inactive | Inactive |
Key Findings from Comparative Data:
-
Biased Agonism of this compound: Unlike the natural agonist CXCL12, which activates both Gαi and Gα13 pathways and promotes β-arrestin recruitment, this compound demonstrates a strong bias towards Gαi activation.[8][10] This selective signaling profile suggests that this compound may offer a therapeutic advantage by avoiding the potential adverse effects associated with β-arrestin-mediated signaling.
-
Importance of the Lipid Moiety: The non-lipidated analog of this compound, ATI-2504, is inactive.[6] This highlights the critical role of the lipid tail in enabling the pepducin to penetrate the cell membrane and interact with the intracellular domains of the receptor.
-
Sequence Specificity: ATI-2339, a truncated version of this compound, is also inactive, demonstrating the importance of the specific amino acid sequence for receptor engagement and activation.[12]
-
Functional Antagonism in a Physiological Context: While an agonist in in vitro signaling assays, this compound acts as a functional antagonist in vivo for hematopoietic stem and progenitor cell (HSPC) mobilization.[6][7] Systemic administration of this compound leads to the mobilization of polymorphonuclear neutrophils (PMNs) and HSPCs from the bone marrow into the peripheral circulation, an effect similar to the CXCR4 antagonist AMD-3100.[6][8] However, unlike AMD-3100, this compound does not mobilize lymphocytes, indicating a distinct in vivo functional selectivity.[6][8]
Signaling Pathways and Experimental Workflows
The differential effects of this compound and other ligands on CXCR4 signaling can be visualized through pathway diagrams and experimental workflows.
CXCR4 Signaling Pathways
The binding of an agonist to CXCR4 can initiate a cascade of intracellular signaling events. The diagram below illustrates the canonical pathways activated by the natural ligand CXCL12 and the biased pathway preferentially activated by this compound.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pepducins and Other Lipidated Peptides as Mechanistic Probes and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Confirming the specificity of ATI-2341 for CXCR4 over other chemokine receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a comparative analysis of ATI-2341, a novel pepducin, and its remarkable specificity for the C-X-C chemokine receptor type 4 (CXCR4) over other chemokine receptors. The data presented herein underscores the potential of this compound as a selective modulator of the CXCR4 signaling pathway.
This compound is a synthetic lipopeptide derived from the first intracellular loop of CXCR4. It acts as a potent allosteric agonist, initiating downstream signaling cascades upon binding to the receptor. This guide delves into the experimental evidence that establishes the specificity of this interaction, a critical attribute for any therapeutic agent to minimize off-target effects.
Quantitative Analysis of this compound Activity
The functional potency of this compound at the CXCR4 receptor has been quantified through various in vitro assays. The data consistently demonstrates a high affinity and potent agonist activity at sub-micromolar concentrations.
| Parameter | Cell Line | Assay Type | This compound (EC50) |
| CXCR4 Activation | |||
| Calcium Mobilization | CCRF-CEM | Calcium Flux | 194 ± 16 nM[1][2] |
| Gαi Engagement | HEK293 | BRET | 533 ± 91 nM |
| Comparative Activity | |||
| Gαi1 Activation (CXCR4) | HEK293 | BRET | Active |
| Gαi1 Activation (CCR2) | HEK293 | BRET | No Activity |
Table 1: Summary of quantitative data for this compound activity at CXCR4 and its comparison with another chemokine receptor, CCR2. EC50 values represent the concentration of this compound required to elicit a half-maximal response.
Biased Agonism of this compound
An important characteristic of this compound is its nature as a biased agonist. Unlike the endogenous ligand for CXCR4, CXCL12, which activates multiple signaling pathways, this compound preferentially activates the Gαi pathway while having minimal effect on the Gα13 and β-arrestin pathways.[3][4] This biased signaling profile could translate to a more targeted therapeutic effect with a reduced side-effect profile.
Caption: Biased agonism of this compound at the CXCR4 receptor.
Experimental Evidence for Specificity
The cornerstone of this guide is the experimental data confirming the specificity of this compound for CXCR4. A key study by Quoyer et al. (2013) utilized a Bioluminescence Resonance Energy Transfer (BRET) assay to directly measure G-protein activation. The results demonstrated that this compound-induced Gαi1 activation was strictly dependent on the presence of CXCR4. In cells expressing another chemokine receptor, CCR2, or the α2A adrenergic receptor, this compound failed to elicit any significant Gαi1 activation, thereby confirming its high selectivity for CXCR4.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles in Cells Treated with ATI-2341 versus SDF-1α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular responses to two distinct CXCR4 receptor agonists: the endogenous chemokine SDF-1α (also known as CXCL12) and the synthetic pepducin ATI-2341. While direct comparative gene expression profiling is not yet available in published literature, this document synthesizes the current understanding of their differential signaling mechanisms to infer likely distinctions in their downstream gene regulation.
Introduction to this compound and SDF-1α
SDF-1α is the natural ligand for the G protein-coupled receptor CXCR4 and is a critical regulator of numerous physiological processes, including immune cell trafficking, hematopoiesis, and angiogenesis.[1] Its binding to CXCR4 activates a broad range of signaling pathways.
This compound is a novel, potent, and functionally selective allosteric agonist of CXCR4.[2][3] Unlike the natural ligand, this compound exhibits biased agonism, preferentially activating specific downstream signaling cascades.[3][4] This biased signaling is expected to translate into a distinct gene expression signature compared to that induced by SDF-1α.
Comparative Analysis of Signaling and Gene Expression
The differential activation of intracellular signaling pathways by this compound and SDF-1α is the primary basis for the anticipated differences in their induced gene expression profiles.
| Feature | This compound | SDF-1α |
| Receptor Interaction | Allosteric agonist[2] | Orthosteric agonist (natural ligand)[1] |
| G Protein Coupling | Biased towards Gαi activation[2][3][4] | Activates Gαi, Gα13, and other G proteins[4] |
| β-Arrestin Recruitment | Does not promote or weakly promotes β-arrestin recruitment[3][4] | Promotes β-arrestin recruitment[4] |
| Known Regulated Genes | Data not available | Upregulated: IL-6, BMP-6, SOCS2, COX-2, Egr-1, VEGF |
| Anticipated Gene Expression Profile | Predominantly Gαi-driven gene expression, potentially with reduced expression of β-arrestin-dependent and Gα13-dependent genes. | Broad gene expression profile reflecting the activation of multiple signaling pathways (Gαi, Gα13, β-arrestin, etc.). |
SDF-1α Induced Gene Expression:
Studies have shown that SDF-1α stimulation in various cell types leads to the upregulation of a range of genes, primarily associated with angiogenesis, inflammation, and cell survival. For instance, in human umbilical arterial endothelial cells, SDF-1α induces the expression of Early Growth Response-1 (Egr-1) and Vascular Endothelial Growth Factor (VEGF). In human basal cell carcinoma cells, SDF-1α has been shown to upregulate several angiogenesis-associated genes, including Interleukin-6 (IL-6), Bone Morphogenetic Protein 6 (BMP-6), Suppressor of Cytokine Signaling 2 (SOCS2), and Cyclooxygenase-2 (COX-2). Furthermore, in breast cancer cells, SDF-1α treatment alters microRNA expression profiles.
Due to its preferential activation of the Gαi pathway and lack of β-arrestin recruitment, it is hypothesized that this compound would induce a more selective gene expression profile. Genes that are primarily transcribed as a consequence of Gα13 or β-arrestin-mediated signaling are expected to be less affected by this compound treatment compared to SDF-1α.
Experimental Protocols
The following are detailed methodologies for conducting a comparative gene expression analysis of this compound and SDF-1α.
Cell Culture and Treatment
-
Cell Line: Select a cell line endogenously expressing the CXCR4 receptor (e.g., CCRF-CEM, Jurkat, or a relevant primary cell type).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator).
-
Starvation: Prior to treatment, starve cells in serum-free media for 4-6 hours to reduce basal signaling activity.
-
Treatment: Treat cells with either this compound (e.g., 1 µM), SDF-1α (e.g., 100 ng/mL), or a vehicle control (e.g., sterile PBS or water) for a predetermined time course (e.g., 2, 6, 12, and 24 hours) to capture both early and late gene expression changes.
RNA Extraction and Quality Control
-
RNA Isolation: At each time point, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 and A260/A230 ratios). Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to ensure high-quality RNA (RIN > 8).
Gene Expression Analysis (RNA-Sequencing)
-
Library Preparation: Prepare RNA-sequencing libraries from the isolated total RNA using a standard commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth to allow for robust differential gene expression analysis (e.g., 20-30 million reads per sample).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between the treatment groups (this compound vs. vehicle, SDF-1α vs. vehicle, and this compound vs. SDF-1α) using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05) and a log2 fold change greater than a defined threshold (e.g., > 1 or < -1).
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways that are significantly enriched.
-
Visualizations
Signaling Pathways
Caption: Differential signaling pathways of this compound and SDF-1α.
Experimental Workflow
Caption: Workflow for comparative gene expression analysis.
Logical Relationship
Caption: Logical flow from ligand binding to cellular response.
References
- 1. Stromal derived factor 1α: A chemokine that delivers a two-pronged defence of the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ATI-2341 and Plerixafor: Differential Effects on Lymphocyte Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ATI-2341 and plerixafor (also known as AMD3100), two modulators of the C-X-C chemokine receptor type 4 (CXCR4). The focus is on their distinct mechanisms of action and the resulting differential effects on the mobilization of lymphocytes and other hematopoietic cells from the bone marrow into the peripheral blood. This analysis is supported by experimental data and detailed methodologies to inform research and drug development in hematology, oncology, and immunology.
Introduction to CXCR4 Modulators
The CXCR4 receptor, along with its natural ligand CXCL12 (stromal cell-derived factor-1α or SDF-1α), plays a critical role in anchoring hematopoietic stem cells (HSCs) and lymphocytes within the bone marrow microenvironment[1][2]. Disruption of the CXCL12/CXCR4 axis is a key strategy for mobilizing these cells into the bloodstream for collection and subsequent therapeutic use, such as in autologous stem cell transplantation[1][3].
-
Plerixafor (AMD3100) is a well-established small-molecule antagonist of the CXCR4 receptor. It is clinically approved and used in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize HSCs for transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma[3][4].
-
This compound is an investigational pepducin, a synthetic lipopeptide derived from the first intracellular loop of the CXCR4 receptor[1]. Unlike plerixafor, this compound acts as a biased allosteric agonist, demonstrating a novel mechanism for modulating CXCR4 activity[5][6].
Mechanism of Action: A Tale of Two Modulators
The distinct effects of plerixafor and this compound on cell mobilization stem from their fundamentally different interactions with the CXCR4 receptor and its downstream signaling pathways.
Plerixafor: A Competitive Antagonist
Plerixafor functions as a classical competitive antagonist[2][3]. It binds to the extracellular portion of the CXCR4 receptor, physically blocking the interaction between the receptor and its ligand, CXCL12[2]. This blockade disrupts the signaling that retains hematopoietic cells in the bone marrow, leading to their release into the peripheral circulation[2][3]. This non-selective antagonism affects all major signaling pathways coupled to CXCR4, including Gαi, Gα13, and β-arrestin recruitment.
This compound: A Biased Allosteric Agonist
This compound represents a more nuanced approach to CXCR4 modulation. As a pepducin, its lipid component allows it to penetrate the cell membrane and interact with the intracellular domains of the receptor[1][7]. This results in allosteric modulation with biased agonism. Specifically, this compound preferentially activates the Gαi signaling pathway, which is involved in chemotaxis and calcium mobilization, while failing to engage the Gα13 pathway or recruit β-arrestin[5][6]. This selective signaling profile is the primary reason for its differential effects on cell mobilization compared to the natural ligand CXCL12 and antagonists like plerixafor[5][8]. When administered systemically, this compound acts as a functional antagonist, leading to the mobilization of specific cell populations[1].
Figure 1: Plerixafor blocks CXCL12 binding, inhibiting retention signals.
Figure 2: this compound demonstrates biased agonism via the Gαi pathway.
Comparative Data on Cell Mobilization
The most significant difference between this compound and plerixafor is their effect on lymphocyte populations. While both agents can mobilize polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs), only plerixafor induces significant lymphocyte mobilization.
Table 1: Comparison of Mobilization Effects
| Cell Type | This compound | Plerixafor (AMD3100) | Rationale for Difference |
| HSPCs | Yes[1] | Yes[3][9] | Both drugs disrupt the primary CXCR4-mediated retention mechanism. |
| PMNs | Yes[1] | Yes[9] | Both drugs effectively mobilize neutrophils. |
| Lymphocytes | No effect[1][5] | Yes (mobilizes B lymphocytes)[1][9] | The mobilization of lymphocytes appears to depend on signaling pathways (e.g., Gα13, β-arrestin) that are not engaged by the biased agonist this compound[5][8]. |
Table 2: Quantitative Compound Characteristics
| Parameter | This compound | Plerixafor (AMD3100) |
| Target | C-X-C chemokine receptor type 4 (CXCR4)[5][6] | C-X-C chemokine receptor type 4 (CXCR4)[3][10] |
| Mechanism | Biased Allosteric Agonist[5] | Competitive Antagonist[3][10] |
| EC50 (Chemotaxis) | 194 ± 16 nM (in CCRF-CEM cells)[6][7] | Not applicable (antagonist) |
| IC50 | Not applicable (agonist) | 44 nM[10] |
Experimental Protocols
The following protocols outline standard methodologies used to assess the differential effects of CXCR4 modulators on lymphocyte mobilization.
A. In Vivo Lymphocyte Mobilization Assay
This protocol describes a typical experiment to quantify the mobilization of lymphocytes and other leukocytes in a preclinical model.
-
Animal Model: BALB/c mice are commonly used. Animals are divided into treatment groups: vehicle control, this compound, and plerixafor.
-
Drug Administration: Compounds are administered systemically, typically via intravenous (tail vein) injection[1]. Doses are determined based on prior dose-ranging studies. For example, plerixafor might be administered at 2 μmol/kg[1].
-
Blood Collection: At specified time points post-injection (e.g., 1-4 hours), peripheral blood is collected from the mice. Plerixafor's peak effect on CD34+ cells is observed between 6 and 9 hours after administration[3][11].
-
Cell Counting: A complete blood count (CBC) is performed to determine the total number of white blood cells.
-
Flow Cytometry: Specific lymphocyte subsets are quantified using flow cytometry (see Protocol B).
B. Flow Cytometry for Lymphocyte Subset Analysis
Flow cytometry is essential for identifying and quantifying distinct cell populations within a heterogeneous sample like peripheral blood[12][13][14].
-
Sample Preparation: Red blood cells are lysed from the whole blood sample to isolate peripheral blood mononuclear cells (PBMCs)[12].
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies that bind to specific cell surface markers (e.g., CD antigens).
-
B Lymphocytes: Anti-B220 (or CD19) antibody.
-
T Helper Cells: Anti-CD4 antibody.
-
Cytotoxic T Cells: Anti-CD8 antibody.
-
-
Data Acquisition: The stained cells are run through a flow cytometer. The instrument uses lasers to excite the fluorophores on the antibodies, and detectors measure the emitted light[14]. Forward and side scatter measurements provide information on cell size and granularity, respectively[14].
-
Data Analysis: Software is used to "gate" or isolate specific cell populations based on their fluorescence and scatter properties, allowing for the precise quantification of each lymphocyte subset as a percentage of the total white blood cells[14].
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Plerixafor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Human lymphocytes mobilized with exercise have an anti-tumor transcriptomic profile and exert enhanced graft-versus-leukemia effects in xenogeneic mice [frontiersin.org]
- 13. Frontiers | Flow Cytometric-Based Analysis of Defects in Lymphocyte Differentiation and Function Due to Inborn Errors of Immunity [frontiersin.org]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of ATI-2341
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of ATI-2341, a peptide-based research compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach assuming the compound may have hazardous properties is recommended.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
Treat all unused this compound and any materials contaminated with it as hazardous chemical waste. This includes:
-
Pure this compound (solid or solution)
-
Contaminated labware (e.g., pipette tips, vials, tubes)
-
Contaminated cleaning materials (e.g., absorbent pads, wipes)
-
Solvents used to rinse containers that held this compound
2. Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Solid Waste: Collect all solid this compound waste, including contaminated disposables, in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams. For instance, store acids and bases separately.[1]
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound should be placed in a designated puncture-proof sharps container.
3. Waste Container Labeling:
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant" - as a precaution)
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
4. Storage of Waste:
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be:
-
Under the control of the laboratory personnel
-
Away from heat sources and direct sunlight
-
In a location that minimizes the risk of spills and breakage
-
Segregated from incompatible chemicals
Containers must be kept securely closed except when adding waste.[1]
5. Disposal Procedure:
Never dispose of this compound down the drain or in the regular trash.[2][3] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[3] Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Decontamination of Empty Containers:
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[3]
-
Rinse the container three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Experimental Workflow for Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
